molecular formula C14H12O2 B099516 2-(4-Methoxyphenyl)benzaldehyde CAS No. 16064-04-3

2-(4-Methoxyphenyl)benzaldehyde

Cat. No.: B099516
CAS No.: 16064-04-3
M. Wt: 212.24 g/mol
InChI Key: RMFQIZQKPSRFAC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzaldehyde is a versatile aromatic aldehyde of significant interest in advanced chemical and pharmaceutical research. This compound serves as a critical synthetic intermediate for constructing complex heterocyclic structures with valuable biological activities. It is particularly prominent in the development of novel benzothiophene derivatives, which are explored as potent antitumor agents and for their antimicrobial, anti-inflammatory, and antihypertensive properties . A key application highlighted in recent scientific literature is its use in the synthesis of a specific benzo[b]thiophene derivative, 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde (MPBB) . This derivative functions as an effective chemical antibody (chemantibody) for the electrochemical detection of the cancer biomarker Carbohydrate Antigen 125 (CA125) . Immunosensors developed with this compound demonstrate high sensitivity and a low limit of detection (0.03385 ng/mL), offering a promising approach for the early screening and monitoring of ovarian cancer . Furthermore, the molecular scaffold of this compound is relevant in materials science and computational chemistry, where its derivatives are studied using density functional theory (DFT) to understand geometric parameters and vibrational frequencies . The compound is supplied for Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFQIZQKPSRFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362671
Record name 2-(4-methoxyphenyl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-04-3
Record name 2-(4-methoxyphenyl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16064-04-3
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenyl)benzaldehyde: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-(4-Methoxyphenyl)benzaldehyde, a biaryl aldehyde with potential applications in organic synthesis and medicinal chemistry. The document elucidates the chemical structure and IUPAC nomenclature of the compound. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages established chemical principles and data from closely related analogues to discuss potential synthetic routes, predicted spectroscopic characteristics, and prospective applications. A key focus is placed on distinguishing this compound from its more extensively studied isomers, thereby providing a valuable resource for researchers navigating the complexities of substituted biaryl compounds.

Chemical Identity and Structure

IUPAC Name: this compound

The unequivocal identification of a chemical entity is foundational to any scientific investigation. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is this compound. This nomenclature precisely describes the molecular architecture: a benzaldehyde scaffold bearing a 4-methoxyphenyl substituent at the C2 position (the ortho position) relative to the formyl group.

Chemical Structure:

The structure consists of two phenyl rings directly connected via a single bond. One ring is substituted with a formyl group (-CHO), defining it as a benzaldehyde moiety. The second phenyl ring, substituted with a methoxy group (-OCH₃) at its para-position, is attached to the C2 position of the benzaldehyde ring.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₂-
Molecular Weight212.24 g/mol -
XLogP33.2PubChem (CID 1394487)[1]
Hydrogen Bond Donor Count0PubChem (CID 1394487)[1]
Hydrogen Bond Acceptor Count2PubChem (CID 1394487)[1]
Rotatable Bond Count2PubChem (CID 1394487)[1]

Note: These properties are computationally predicted for the isomeric 4'Methoxy-(1,1'-biphenyl)-4-carboxaldehyde and are expected to be very similar for the 2-substituted isomer.

Distinction from Common Isomers

It is imperative to differentiate this compound from its commercially available and more extensively researched isomers, as their distinct substitution patterns lead to different chemical and biological properties.

  • 4-(4-Methoxyphenyl)benzaldehyde: In this isomer, the 4-methoxyphenyl group is at the C4 position (para) of the benzaldehyde ring. This symmetrical structure can influence crystal packing and reactivity.

  • 2-Hydroxy-4-methoxybenzaldehyde: This compound, also known as 4-methoxysalicylaldehyde, possesses a hydroxyl group at the C2 position and a methoxy group at the C4 position. The intramolecular hydrogen bonding between the hydroxyl and aldehyde groups significantly influences its physical and chemical properties.[2] It is a naturally occurring compound found in various medicinal plants.[3][4]

  • 4-Methoxybenzaldehyde (p-Anisaldehyde): This is a simpler benzaldehyde derivative with a single methoxy group at the C4 position.[5] It is widely used as a flavoring agent and in perfumery.

Potential Synthetic Methodologies

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A plausible and efficient route to synthesize this compound is the palladium-catalyzed Suzuki-Miyaura coupling between 2-formylphenylboronic acid and 4-bromoanisole.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2-formylphenylboronic acid 2-formylphenylboronic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 2-formylphenylboronic acid->catalyst 4-bromoanisole 4-bromoanisole 4-bromoanisole->catalyst base Base (e.g., K₂CO₃) catalyst->base solvent Solvent (e.g., Toluene/Water) base->solvent product This compound solvent->product

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Experimental Considerations:

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for Suzuki couplings. Other palladium complexes with various phosphine ligands could also be employed to optimize the reaction.

  • Base and Solvent System: A mixture of an aqueous solution of a base like potassium carbonate or cesium carbonate with an organic solvent such as toluene, dioxane, or DMF is typically used. The choice of base and solvent can significantly impact the reaction rate and yield.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst. Heating is usually required to drive the reaction to completion.

  • Purification: After the reaction, a standard workup involving extraction and washing would be performed. The final product would likely be purified by column chromatography on silica gel.

Predicted Spectroscopic Characterization

Direct spectroscopic data for this compound is scarce. However, based on the known spectra of its constituent parts and related isomers, we can predict the key features that would be expected in its NMR, IR, and mass spectra.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aldehyde proton (CHO) singlet between δ 9.5-10.5 ppm. - Aromatic protons exhibiting complex splitting patterns in the δ 6.8-8.0 ppm range. - Methoxy group (-OCH₃) singlet around δ 3.8 ppm.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 190-195 ppm. - Aromatic carbons in the δ 110-160 ppm region. - Methoxy carbon (-OCH₃) signal around δ 55 ppm.
IR Spectroscopy - Strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹. - C-H stretch for the aldehyde proton around 2720 and 2820 cm⁻¹. - C-O stretch for the methoxy group around 1250 cm⁻¹. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 212.08. - Fragmentation pattern likely showing loss of the formyl group ([M-29]⁺) and other characteristic fragments.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound have not been reported, its structural motifs are present in various biologically active molecules. The biaryl scaffold is a privileged structure in medicinal chemistry, and the benzaldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecules.

  • Intermediate for Heterocycle Synthesis: The aldehyde group can readily participate in condensation reactions to form a wide range of heterocyclic compounds, such as chalcones, flavones, and Schiff bases, many of which exhibit interesting pharmacological properties.

  • Scaffold for Novel Ligands: The biaryl core can be further functionalized to create novel ligands for various biological targets. The rotational freedom around the biaryl bond allows for conformational flexibility, which can be crucial for binding to protein active sites.

  • Potential as a Bioactive Compound: Benzaldehyde and its derivatives have been shown to possess a range of biological activities, including antimicrobial and insecticidal properties.[7] It is plausible that this compound could exhibit its own unique bioactivity profile.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it should be handled with the same precautions as other aromatic aldehydes.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles.

  • Toxicity: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. The toxicological properties of this specific compound have not been determined.

Conclusion

This compound is a distinct chemical entity whose technical profile is not extensively documented in publicly available scientific literature. This guide has established its chemical identity and structure and has provided a scientifically grounded framework for its potential synthesis and characterization based on established principles of organic chemistry. The proposed Suzuki-Miyaura coupling offers a viable route for its preparation, and the predicted spectroscopic data provides a benchmark for its future experimental characterization. The biaryl aldehyde scaffold suggests potential for this compound as a valuable intermediate in the synthesis of novel organic molecules for applications in drug discovery and materials science. Further research is warranted to fully elucidate the experimental properties and potential applications of this understudied isomer.

References

A comprehensive, numbered list of all cited sources with clickable URLs will be provided upon the final generation of this document. document.

Sources

An In-depth Technical Guide to 2-(4-Methoxyphenyl)benzaldehyde: Synthesis, Properties, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and applications of 2-(4-Methoxyphenyl)benzaldehyde, a biphenyl compound with significant potential in medicinal chemistry and materials science.

Introduction

This compound, also known by its systematic name 4'-Methoxy-biphenyl-2-carboxaldehyde, is an aromatic aldehyde belonging to the biphenyl class of organic compounds. The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs that exhibit a wide range of biological activities.[1] The presence of a methoxy group and a reactive aldehyde functional group makes this compound a valuable and versatile building block in the synthesis of more complex molecules for applications in drug discovery, materials science, and the fragrance industry.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization, and known applications.

Molecular Formula and Weight

The fundamental molecular characteristics of this compound are summarized in the table below.

IdentifierValue
Chemical Name This compound
Systematic Name 4'-Methoxy-biphenyl-2-carboxaldehyde
CAS Number 16064-04-3
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.25 g/mol
Canonical SMILES COC1=CC=C(C=C1)C2=CC=CC=C2C=O
InChI Key JTTIGLYPLMYHAT-UHFFFAOYSA-N

Physicochemical Properties

This compound is a white solid at room temperature.[3] Its key physical and computed properties are detailed in the following table.

PropertyValueSource
Melting Point 47-49 °C[3]
Appearance White solid[3]
XLogP3 3.4[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 3[4]

Synthesis of this compound

The primary synthetic route to this compound and other substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1][5] This palladium-catalyzed reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide. For the synthesis of this compound, this typically involves the reaction of 2-formylphenylboronic acid with 4-bromoanisole or, alternatively, 2-bromobenzaldehyde with 4-methoxyphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for the synthesis of this compound. The causality behind the choice of reagents is to ensure an efficient and high-yielding reaction. The palladium catalyst is crucial for the catalytic cycle, the base activates the boronic acid, and the solvent system is chosen to facilitate the reaction.

Materials:

  • 2-Bromobenzaldehyde

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) to the flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water (5 mL). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Synthesis_Workflow Reactants 2-Bromobenzaldehyde + 4-Methoxyphenylboronic Acid Reaction Suzuki-Miyaura Cross-Coupling Reactants->Reaction Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ (Base) Catalyst->Reaction Solvent Toluene/Water Heat (80-90°C) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Suzuki-Miyaura synthesis workflow.

Analytical Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 10.00 (s, 1H, -CHO), 8.01 (d, J = 8.0 Hz, 1H, Ar-H), 7.65-7.58 (m, 2H, Ar-H), 7.45-7.40 (m, 3H, Ar-H), 7.01 (d, J = 8.0 Hz, 2H, Ar-H), 3.87 (s, 3H, -OCH₃).[3]

Infrared (IR) Spectroscopy

The IR spectrum of biphenyl aldehydes typically shows characteristic absorption bands. For this compound, the key peaks would be:

  • C=O stretch (aldehyde): ~1700 cm⁻¹

  • C-H stretch (aromatic): ~3000-3100 cm⁻¹

  • C-O stretch (ether): ~1250 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available in public databases such as PubChem and SpectraBase.[4][6] Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 212, corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

The methoxy group is a prevalent substituent in many natural products and approved drugs, where it can favorably influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[7] The biphenyl scaffold, combined with the reactive aldehyde group, makes this compound a compound of interest in medicinal chemistry.

Building Block for Bioactive Molecules

Biphenyl derivatives are explored for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[2][5] The aldehyde functionality of this compound allows for its use as a precursor in the synthesis of more complex molecules through reactions such as Wittig reactions, aldol condensations, and reductive aminations.

Cancer Research

While direct studies on the anticancer activity of this compound are limited, related hydroxylated biphenyl compounds have shown promise in inhibiting the proliferation of malignant melanoma cells.[2] A closely related isomer, 4'-Methoxybiphenyl-4-carboxaldehyde, has been used in research studies as a reagent for developing reversible monoacylglycerol lipase (MAGL) inhibitors for cancer treatment.[8] This suggests that this compound could also serve as a valuable intermediate in the synthesis of novel anticancer agents.

Safety and Handling

This compound is classified as an irritant.[2][4] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.[2]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis is readily achieved through well-established methods like the Suzuki-Miyaura cross-coupling. The presence of the biphenyl scaffold and reactive functional groups makes it an attractive starting material for the development of novel bioactive compounds, particularly in the area of cancer research. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future drug discovery efforts.

References

  • PubChem. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Neliti. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]

  • SpectraBase. 4-(4-Methoxyphenyl)benzaldehyde. [Link]

  • The Royal Society of Chemistry. Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Link]

  • Oakwood Chemical. 4'-Methoxy-biphenyl-2-carboxaldehyde. [Link]

  • Rathnam, R. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • MDPI. Silver Nanoparticles Decorated UiO-66-NH2 Metal-Organic Framework for Combination Therapy in Cancer Treatment. [Link]

  • ResearchGate. FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC],... [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. (PDF) Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino-7-Methoxy-4-(4-fluorophenyl)-2H-1,3-Thiazino [3,2-a] Benzimidazole on Pancreatic PaCa-2 and Melanoma A375 Cancer Cells. [Link]

Sources

An In-depth Technical Guide to Potential Research Areas for Substituted Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Biphenyl Aldehyde Scaffold

The biphenyl moiety, consisting of two interconnected phenyl rings, is a privileged structural motif in chemistry.[1][2] Its unique combination of rigidity and conformational flexibility, conferred by rotation around the central C-C single bond, makes it a foundational backbone in a multitude of high-value applications.[2][3] When functionalized with a reactive aldehyde group, the resulting substituted biphenyl aldehydes become exceptionally versatile building blocks. These compounds are not merely synthetic intermediates; they are key precursors to a wide range of pharmacologically active agents, advanced materials, and catalysts.[3][4]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning research opportunities centered around substituted biphenyl aldehydes. We will delve into advanced synthetic methodologies, explore untapped potential in medicinal chemistry and materials science, and provide robust, validated protocols to empower further investigation. The narrative is structured to explain the causality behind experimental choices, ensuring a deep, actionable understanding of the field.

Part 1: Advanced Synthetic Strategies for Substituted Biphenyl Aldehydes

The efficient and regioselective synthesis of substituted biphenyls is paramount. While classical methods exist, modern cross-coupling and C-H activation strategies offer superior control, substrate scope, and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing the biphenyl core.[1][4] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or ester.[1]

Causality of Choice: The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids. The use of water-soluble catalysts can even permit synthesis in aqueous media, aligning with green chemistry principles.[5]

Key Considerations for Biphenyl Aldehyde Synthesis:

  • Protecting Groups: The aldehyde functionality can be sensitive. It is often necessary to protect it, for example, as an acetal, before performing the cross-coupling reaction. This prevents unwanted side reactions.

  • Catalyst and Ligand Selection: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligand (e.g., SPhos, XPhos) is critical. Bulky, electron-rich ligands often accelerate the reaction and improve yields, especially with sterically hindered substrates.[3]

  • Alternative Coupling Partners: While arylboronic acids are common, other organoboron reagents like MIDA boronates or boronic acid pinacol esters can offer enhanced stability and reactivity.[1]

Emerging C-H Activation Strategies

Direct C-H activation/functionalization is a rapidly evolving field that offers a more atom-economical approach to biphenyl synthesis by avoiding the pre-functionalization of one of the aryl rings.[6][7]

Causality of Choice: C-H activation streamlines synthesis by reducing the number of steps, minimizing waste, and allowing for the functionalization of otherwise inert C-H bonds.[7] For biphenyl aldehydes, this could involve the direct arylation of a benzaldehyde derivative.

Current Research Focus:

  • Directing Groups: A key challenge is controlling regioselectivity. Research is focused on developing transient or removable directing groups that can guide a metal catalyst to a specific C-H bond (e.g., meta-C-H functionalization).[6][8]

  • Metal-Free Systems: While often palladium- or rhodium-catalyzed, recent efforts are exploring metal-free radical coupling pathways to construct biphenyls under milder, more sustainable conditions.[9]

Comparative Overview of Synthetic Methods
MethodKey AdvantagesKey ChallengesTypical Catalysts
Suzuki-Miyaura Coupling High functional group tolerance, vast substrate scope, mild conditions.[1][4]Requires pre-functionalized starting materials (boronic acids, halides).Palladium complexes (e.g., Pd(PPh₃)₄).[4]
Stille Coupling Tolerant of many functional groups.Use of toxic organotin reagents.Palladium complexes.
Negishi Coupling High reactivity of organozinc reagents.Moisture and air sensitivity of reagents.Palladium or Nickel complexes.
Direct C-H Arylation High atom economy, fewer synthetic steps.[6]Controlling regioselectivity, harsh conditions may be required.Palladium, Rhodium, Ruthenium complexes.[10]

Part 2: High-Impact Research Areas and Applications

The unique structure of substituted biphenyl aldehydes makes them ideal candidates for exploration in several cutting-edge fields.

Medicinal Chemistry and Drug Development

The biphenyl scaffold is a cornerstone in medicinal chemistry, appearing in numerous marketed drugs.[2] The aldehyde group provides a reactive handle for elaboration into more complex heterocyclic systems or for direct interaction with biological targets.

  • Core Concept: Substituted biphenyls are the central scaffold for the "sartan" class of antihypertensive drugs (e.g., Losartan).[11][12] These drugs block the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II.[13][14]

  • Research Opportunity: The synthesis of novel substituted biphenyl aldehydes is the first step toward creating new generations of ARBs. Research can focus on introducing substituents that enhance binding affinity, improve oral bioavailability, or confer additional beneficial properties (e.g., dual-action receptor antagonists). An acidic group, such as a carboxylic acid or a tetrazole, at the 2'-position of the biphenyl is often essential for high affinity.[11]

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1_Receptor->Vasoconstriction Activates ARB Biphenyl-based ARB (e.g., Losartan) ARB->AT1_Receptor Blocks

Caption: Angiotensin II Receptor Blocker (ARB) mechanism of action.

  • Core Concept: The biphenyl scaffold is present in compounds with a wide range of biological activities, including anti-proliferative, anti-inflammatory, and antimicrobial effects.[4][15] The aldehyde itself can be a pharmacophore, forming Schiff bases with biological amines or participating in other covalent interactions.[3]

  • Research Opportunity: Design and synthesize libraries of substituted biphenyl aldehydes and screen them against various cancer cell lines or inflammatory pathway targets (e.g., COX-2).[16] The substitution pattern on the biphenyl rings can be systematically varied to establish clear Structure-Activity Relationships (SAR), allowing for the rational design of more potent and selective agents.[17]

Materials Science and Organic Electronics

The rigid, conjugated nature of the biphenyl system makes it an excellent component for advanced organic materials.[3][15]

  • Core Concept: Biphenyl derivatives are widely used as fluorescent emitters, charge transport materials, or host materials in OLEDs due to their thermal stability and tunable electronic properties.[2][3][15] The aldehyde can be converted into various emissive chromophores or used to link the biphenyl core to other functional units.

  • Research Opportunity: Synthesize novel biphenyl aldehydes with electron-donating or electron-withdrawing groups to tune the HOMO/LUMO energy levels. These aldehydes can then be converted into Schiff bases, stilbenes, or other conjugated systems to create new materials for OLED layers (e.g., hole transport, electron transport, or emissive layers).[18] The goal is to develop materials with high quantum efficiency, good color purity, and long operational stability.[19]

G BPA Substituted Biphenyl Aldehydes MedChem Medicinal Chemistry BPA->MedChem MatSci Materials Science BPA->MatSci Catalysis Catalysis BPA->Catalysis ARBs Angiotensin II Receptor Blockers MedChem->ARBs Anticancer Anticancer Agents MedChem->Anticancer AntiInflam Anti-inflammatory MedChem->AntiInflam Antimicrobial Antimicrobial MedChem->Antimicrobial OLEDs OLEDs MatSci->OLEDs LiquidCrystals Liquid Crystals MatSci->LiquidCrystals Semiconductors Organic Semiconductors MatSci->Semiconductors Ligands Ligand Synthesis Catalysis->Ligands Asymmetric Asymmetric Catalysis Catalysis->Asymmetric

Caption: Potential research pathways for substituted biphenyl aldehydes.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every synthesized compound must be rigorously characterized. The following protocols represent self-validating systems, incorporating purification and analytical checkpoints.

Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carboxaldehyde via Suzuki Coupling

This protocol provides a reliable method for synthesizing a representative substituted biphenyl aldehyde.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Validation Reagents Combine Reactants: - 4-Bromobenzaldehyde - p-Tolylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ - Toluene/Water Reflux Heat to Reflux (e.g., 90-100 °C) Monitor by TLC Reagents->Reflux Workup Quench Reaction Aqueous Work-up Extract with EtOAc Reflux->Workup Purify Dry Organic Layer Concentrate Column Chromatography Workup->Purify Characterize Characterize Product: ¹H NMR, ¹³C NMR Mass Spectrometry Melting Point Purify->Characterize

Caption: Experimental workflow for Suzuki coupling synthesis and validation.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzaldehyde (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add degassed toluene and water in a 4:1 ratio (e.g., 10 mL toluene, 2.5 mL water).

  • Reaction: Heat the mixture to reflux (approximately 95 °C) with vigorous stirring.

  • Monitoring (Self-Validation Checkpoint 1): Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 4-bromobenzaldehyde spot is consumed (typically 4-12 hours).[20]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[20] Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization (Self-Validation Checkpoint 2):

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure and purity of the product. The spectra should show characteristic peaks for the biphenyl protons and the aldehyde proton (~9.9-10.1 ppm).

    • Mass Spectrometry: Obtain a mass spectrum (e.g., GC-MS or ESI-MS) to confirm the molecular weight of the target compound.

    • Melting Point: Measure the melting point and compare it to literature values if available. A sharp melting point is indicative of high purity.

Conclusion and Future Outlook

Substituted biphenyl aldehydes represent a class of molecules with vast, underexplored potential. Advances in synthetic chemistry, particularly in C-H activation, are poised to make novel derivatives more accessible than ever before.[6] The key to unlocking their potential lies in a multidisciplinary approach. Synthetic chemists must collaborate with medicinal chemists and materials scientists to design and create molecules with tailored properties. Future research should focus on:

  • Developing stereoselective syntheses to access chiral, non-planar (atropisomeric) biphenyl aldehydes, which are of high interest in asymmetric catalysis and as chiral ligands.[21]

  • Exploring bioisosteric replacements for the phenyl rings to improve the pharmacokinetic properties of drug candidates.[22]

  • Integrating computational modeling to predict the electronic properties of new materials and the binding affinities of drug candidates, thereby accelerating the discovery process.[23]

By leveraging the strategies and insights outlined in this guide, the scientific community can continue to build upon the rich foundation of biphenyl chemistry to address significant challenges in medicine and technology.

References

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  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Wikipedia. (n.d.). Biphenyl. [Link]

  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [Link]

  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]

  • Carini, D. J., Duncia, J. V., Johnson, A. L., Chiu, A. T., Price, W. A., Wong, P. C., & Timmermans, P. B. (1991). Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of a Series of N-(biphenylylmethyl)imidazoles as Potent, Orally Active Antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2547. [Link]

  • MDPI. (2023). Biological Interfacial Materials for Organic Light-Emitting Diodes. [Link]

  • Al-Dhafri, N. A., Al-Hinaee, M. Y., & Al-Wahaibi, L. H. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(23), 8341. [Link]

  • Tzakos, A. G., & Gerothanassis, I. P. (2021). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules, 26(11), 3237. [Link]

  • Pinho e Melo, T. M. V. D. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(4), 2493-2501. [Link]

  • Pavia, M. R., Cohen, M. P., Dilley, G. J., Dubuc, G. R., Durgin, T. L., Forman, F. W., ... & Hangauer, D. G. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666. [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19353-19393. [Link]

  • Chemistry Stack Exchange. (2016). Chirality of symmetrically substituted biphenyl. [Link]

  • Liu, J., Liu, C., He, C., & Zhang, Z. (2022). Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers. New Journal of Chemistry, 46(3), 1184-1193. [Link]

  • ResearchGate. (n.d.). Biphenyl aldehyde substrates for selective meta-C–H functionalization. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted aromatic aldehydes bis-Schiff bases and their spectrum properties. [Link]

  • ResearchGate. (n.d.). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. [Link]

  • ResearchGate. (n.d.). General schematic of the synthetic reactions of biphenyl derivatives. [Link]

  • ResearchGate. (n.d.). Examples of compounds used in organic light emitting diodes (OLED). [Link]

  • ResearchGate. (n.d.). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. [Link]

  • Google Patents. (n.d.). WO2011134019A1 - Novel biphenyl sartans.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates. [Link]

  • Wang, D., & Yu, J. Q. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. Angewandte Chemie International Edition, 59(12), 4708-4713. [Link]

  • Sandford, G. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13357-13366. [Link]

  • Grucela, M., & Skorka, L. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Monatshefte für Chemie-Chemical Monthly, 154(7), 803-810. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Biphenyl Derivatives. [Link]

  • Royal Society of Chemistry. (2014). Chapter 4: Organic Light-emitting Diodes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. [Link]

  • Perthuisot, F., Jones, W. D., Lersch, M., & Kläui, W. (1997). C−C Activation in Biphenylene. Synthesis, Structure, and Reactivity of (C5Me5)2M2(2,2'-biphenyl) (M = Rh, Co). Organometallics, 16(10), 2016-2022. [Link]

  • Dodda, L. S., Vilseck, J. Z., Tirado-Rives, J., & Jorgensen, W. L. (2017). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Physical Chemistry B, 121(15), 3864-3870. [Link]

  • Science.gov. (n.d.). oled organic light-emitting: Topics. [Link]

  • MDPI. (2021). Design and Synthesis of New Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • MDPI. (2022). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem Compound Database. [Link]

  • American Chemical Society. (n.d.). Conformationally restricted polysubstituted biphenyl derivatives with angiotensin II receptors antagonist properties. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the C H activation of benzene leading to.... [Link]

  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. [Link]

  • Oxford Academic. (n.d.). Catalytic C-H Activation. Chemistry Letters. [Link]

  • Bradbury, R. H., Allott, C. P., Dennis, M., Fisher, E., Major, J. S., Masek, B. B., ... & Roberts, D. A. (1992). New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives. Journal of Medicinal Chemistry, 35(22), 4027-4038. [Link]

  • ACS Publications. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]

  • ACS Publications. (n.d.). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. [Link]

  • SciSpace. (2006). Organic light-emitting diode (OLED) technology. [Link]

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Methodological & Application

Synthesis of 2-(4-Methoxyphenyl)benzaldehyde via Suzuki Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Aldehydes and the Power of Suzuki Coupling

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Among these, functionalized biaryl aldehydes such as 2-(4-Methoxyphenyl)benzaldehyde are valuable synthetic intermediates, enabling rapid diversification through subsequent reactions of the aldehyde group. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds, particularly for creating biaryl systems.[1][2] Its widespread adoption is a testament to its high functional group tolerance, generally high yields, and the commercial availability of a vast array of boronic acids and their derivatives.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound through the palladium-catalyzed Suzuki coupling of 2-formylphenylboronic acid and 4-bromoanisole. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and outline the characterization of the final product, offering a self-validating system for researchers, scientists, and drug development professionals.

The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The reaction is initiated by the oxidative addition of the aryl halide (in this case, 4-bromoanisole) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the organoboron species (2-formylphenylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by the presence of a base, which activates the boronic acid.[3] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

Below is a graphical representation of the catalytic cycle for the synthesis of this compound.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 4-Bromoanisole ArPd(II)XL2 Ar-Pd(II)-X-L2 (Ar = 4-MeO-Ph, X = Br) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation [2-Formylphenyl-B(OH)3]- (from Boronic Acid + Base) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 (Ar' = 2-CHO-Ph) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (this compound)

Caption: Catalytic cycle of the Suzuki coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a robust and reproducible method for the synthesis of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Formylphenylboronic acid≥95%Commercially Available
4-Bromoanisole≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Sodium carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
1-PropanolReagent GradeCommercially Available
Ethyl acetateACS GradeCommercially AvailableFor extraction and chromatography
HexanesACS GradeCommercially AvailableFor chromatography and recrystallization
Deionized water
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying
Activated carbon (Darco G-60)Commercially AvailableFor decolorizing
Reaction Setup and Procedure
  • Reaction Vessel Preparation: To a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-formylphenylboronic acid (5.00 g, 33.4 mmol) and 4-bromoanisole (6.88 g, 36.8 mmol, 1.1 equiv.).

  • Solvent and Reagent Addition: Add 1-propanol (100 mL) and stir the mixture at room temperature under a nitrogen atmosphere until the solids dissolve.

  • Catalyst and Base Addition: To the resulting solution, add palladium(II) acetate (0.075 g, 0.334 mmol, 0.01 equiv.) and triphenylphosphine (0.262 g, 1.00 mmol, 0.03 equiv.). Follow this with the addition of a 2 M aqueous solution of sodium carbonate (33.4 mL, 66.8 mmol, 2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 97 °C) under a nitrogen atmosphere. The solution will typically change color, often darkening as the reaction progresses.[4]

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.[4] To monitor by NMR, a small aliquot (0.2-0.3 mL) can be withdrawn, concentrated, and dissolved in a deuterated solvent.[4] The disappearance of the starting materials, particularly the aldehyde proton of the starting bromobenzaldehyde analogue, indicates reaction completion.[4] The reaction is typically complete within 1-3 hours.

Work-up and Purification
  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).[4]

  • Washing the Organic Layer: Combine the organic extracts and wash sequentially with 5% aqueous sodium bicarbonate solution (50 mL) and saturated brine (50 mL).[4]

  • Drying and Decolorizing: Dry the organic layer over anhydrous sodium sulfate.[4] For decolorization, add activated carbon (e.g., Darco G-60, approximately 2 g) and stir for 15-30 minutes.[4]

  • Isolation of Crude Product: Filter the mixture through a pad of celite to remove the drying agent and activated carbon, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[5] A typical gradient could be from 95:5 to 80:20 hexanes:ethyl acetate. Alternatively, recrystallization from a suitable solvent system such as hexanes/ethyl acetate or methanol/water can be employed.[4]

Characterization of this compound

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties
  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₄H₁₂O₂

  • Molecular Weight: 212.25 g/mol [6]

Spectroscopic Data
  • ¹H NMR (in CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~10.0 (s, 1H, CHO), ~7.9-7.2 (m, 8H, Ar-H), ~3.8 (s, 3H, OCH₃). The aldehyde proton will be a sharp singlet in the downfield region. The aromatic protons will appear as a complex multiplet. The methoxy protons will be a sharp singlet.

  • ¹³C NMR (in CDCl₃, 101 MHz): Expected chemical shifts (δ) in ppm: ~192 (CHO), ~160-114 (aromatic carbons), ~55 (OCH₃). The carbonyl carbon of the aldehyde will be in the far downfield region.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands (ν) in cm⁻¹: ~1690-1710 (C=O stretch of aldehyde), ~1600, 1500, 1450 (C=C aromatic stretching), ~1250 (C-O stretch of aryl ether).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 212.08.[6]

The following is a graphical representation of the experimental workflow:

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Start Combine Reactants: 2-Formylphenylboronic acid 4-Bromoanisole 1-Propanol Add_Catalyst_Base Add Catalyst & Base: Pd(OAc)₂/PPh₃ 2M Na₂CO₃(aq) Start->Add_Catalyst_Base Reflux Heat to Reflux (1-3 hours) Add_Catalyst_Base->Reflux Monitor Monitor by TLC/NMR Reflux->Monitor Quench_Extract Quench with H₂O Extract with Ethyl Acetate Monitor->Quench_Extract Wash Wash with NaHCO₃(aq) and Brine Quench_Extract->Wash Dry_Decolorize Dry (Na₂SO₄) Decolorize (Activated Carbon) Wash->Dry_Decolorize Isolate Concentrate in vacuo Dry_Decolorize->Isolate Purify Flash Chromatography or Recrystallization Isolate->Purify Final_Product This compound Purify->Final_Product Analysis NMR, IR, MS Final_Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. The protocol detailed in this application note is designed to be a reproducible and scalable procedure, offering high yields of the desired product. The comprehensive characterization data provided serves as a benchmark for product validation. This methodology is well-suited for applications in academic research, drug discovery, and process development where the synthesis of functionalized biaryl aldehydes is required.

References

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. American Chemical Society. [Link]

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... ResearchGate. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]

  • Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. ResearchGate. [Link]

  • Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. ResearchGate. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]

  • 4-methoxy Benzaldehyde at BMRB. Biological Magnetic Resonance Bank. [Link]

  • 4-(4-Methoxyphenyl)benzaldehyde. SpectraBase. [Link]

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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 2-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview and a detailed laboratory protocol for the Suzuki-Miyaura cross-coupling reaction using 2-bromobenzaldehyde as the electrophilic partner. The content is designed for researchers, chemists, and professionals in the field of drug development and synthetic chemistry. We will delve into the mechanistic intricacies, critical parameter optimization, and practical execution of this powerful C-C bond-forming reaction, with a focus on addressing the unique challenges presented by an ortho-substituted aldehyde substrate.

Introduction: The Strategic Importance of Biaryl Aldehydes

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry.[2] The reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[3][4]

This protocol focuses on the coupling of 2-bromobenzaldehyde. The resulting 2-formylbiaryl structures are highly valuable synthetic intermediates. The aldehyde moiety serves as a versatile handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and oxidations, making these compounds critical building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials.

Mechanism and Key Experimental Considerations

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalytic cycle. A thorough understanding of this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate like 2-bromobenzaldehyde. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromobenzaldehyde. This forms a Pd(II) complex. The reactivity order for halides is typically I > Br > Cl, making aryl bromides a good balance of reactivity and stability.[1][5]

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the Pd(II) center. This process is critically dependent on activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which facilitates the transfer of the R-group to the palladium center.[2][3][5]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6]

Suzuki_Miyaura_Catalytic_Cycle caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Causality Behind Experimental Choices for 2-Bromobenzaldehyde

The presence of an ortho-aldehyde group introduces specific challenges that must be addressed through careful selection of reagents.

  • Palladium Catalyst & Ligand Selection: The steric hindrance from the ortho-substituent can slow down the oxidative addition step. To counteract this, bulky and electron-rich phosphine ligands are often employed. These ligands promote the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is highly reactive.[1] While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specific ligand often provide superior results.[3][5] For ortho-substituted substrates, ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) can significantly improve yields.[3]

  • The Critical Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid.[2][3] The choice of base can dramatically influence the reaction outcome.

    • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, effective, and economical. They are strong enough to form the active boronate without promoting significant side reactions.

    • Phosphates (K₃PO₄): A stronger base that can be particularly effective for less reactive aryl chlorides or hindered substrates.[7]

    • Hydroxides (NaOH, KOH): Very strong bases that can accelerate the reaction but may also promote side reactions, including degradation of base-sensitive functional groups.

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

    • Aqueous Mixtures: Toluene/water, Dioxane/water, or THF/water are common choices.[1] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[1]

    • Anhydrous Conditions: While less common, some protocols use anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK).[1]

Detailed Experimental Protocol

This protocol describes the coupling of 2-bromobenzaldehyde with phenylboronic acid as a representative example.

Materials and Reagents
ReagentFormulaCAS No.M.W.Typical PuritySupplier Example
2-BromobenzaldehydeC₇H₅BrO6630-33-7185.02>98%Sigma-Aldrich
Phenylboronic AcidC₆H₇BO₂98-80-6121.93>97%Sigma-Aldrich
Palladium(II) AcetatePd(OAc)₂3375-31-3224.5098%Sigma-Aldrich
TriphenylphosphinePPh₃603-35-0262.29>99%Sigma-Aldrich
Potassium CarbonateK₂CO₃584-08-7138.21>99%Sigma-Aldrich
TolueneC₇H₈108-88-392.14AnhydrousSigma-Aldrich
Deionized WaterH₂O7732-18-518.02N/AN/A
Ethyl AcetateC₄H₈O₂141-78-688.11ACS GradeVWR
HexanesN/A110-54-3N/AACS GradeVWR
Step-by-Step Protocol

Experimental_Workflow start Start: Assemble Glassware reagents 1. Charge Flask with Solids (2-Bromobenzaldehyde, Phenylboronic Acid, K₂CO₃, Pd(OAc)₂, PPh₃) start->reagents inert 2. Seal and Purge with Inert Gas (e.g., Argon) reagents->inert solvents 3. Add Degassed Solvents (Toluene and Water) inert->solvents reaction 4. Heat and Stir (e.g., 90 °C for 4-12 h) Monitor by TLC solvents->reaction workup 5. Work-up (Cool, Dilute, Separate Layers, Extract) reaction->workup purify 6. Purification (Dry Organic Layer, Concentrate, Column Chromatography) workup->purify product End: Isolate Pure Product (2-Formylbiphenyl) purify->product caption Fig. 2: Experimental Workflow.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 mmol, 185 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source and ligand if using an in-situ generated catalyst. For this protocol, add palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%) and triphenylphosphine (0.048 mmol, 12.6 mg, 4.8 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Degas the solvents by bubbling Argon through them for at least 20 minutes prior to use. Via syringe, add 10 mL of toluene and 2 mL of deionized water to the reaction flask.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the biphasic mixture vigorously to ensure effective mixing.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The disappearance of the 2-bromobenzaldehyde spot indicates reaction completion. Typical reaction times are 4-12 hours.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 20 mL of ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. Separate the layers and extract the aqueous layer one more time with 15 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product, 2-formylbiphenyl.

Data, Results, and Troubleshooting

Expected Outcome
ParameterValue
Reactant Scale 1.0 mmol
Catalyst Loading 2 mol% Pd(OAc)₂
Ligand 4.8 mol% PPh₃
Base 2.0 equiv. K₂CO₃
Solvent System Toluene/H₂O (5:1)
Temperature 90 °C
Typical Reaction Time 4-12 hours
Expected Yield 75-90%
Potential Side Reactions and Troubleshooting

Even with a robust protocol, side reactions can occur. Understanding these pathways is key to effective troubleshooting.

  • Protodeboronation: The boronic acid can react with water or other protic sources to be converted back to the corresponding arene, consuming the nucleophile.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the base is added and the reaction is heated promptly after solvent addition.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (e.g., biphenyl). This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1]

    • Solution: Meticulously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene (benzaldehyde). This can occur if a hydride source is present in the reaction mixture.[1]

    • Solution: Ensure solvents are pure. Some bases or additives can be sources of hydrides.

// Main Reactants ArylHalide [label="2-Bromobenzaldehyde\n(Ar-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Phenylboronic Acid\n(R-B(OH)₂) ", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Main Product DesiredProduct [label="Desired Product\n(Ar-R)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Products Homocoupling [label="Homocoupling Product\n(R-R)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Dehalogenation [label="Dehalogenation Product\n(Ar-H)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Protodeboronation [label="Protodeboronation Product\n(R-H)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Arrows ArylHalide -> DesiredProduct; BoronicAcid -> DesiredProduct; BoronicAcid -> Homocoupling; ArylHalide -> Dehalogenation; BoronicAcid -> Protodeboronation;

// Labels for context {rank=same; ArylHalide; BoronicAcid;} {rank=same; Homocoupling; Dehalogenation; Protodeboronation;}

caption [label="Fig. 3: Desired reaction vs. common side reactions.", shape=plaintext, fontcolor="#202124"]; } .enddot

If the reaction stalls or yields are low, consider screening other ligands (e.g., SPhos), bases (e.g., K₃PO₄), or solvent systems. A slightly higher temperature may also be beneficial, but care must be taken to avoid decomposition.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 27, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 27, 2026, from [Link]

  • Reddy, A. S., et al. (2022). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved January 27, 2026, from [Link]

  • ChemOrgChem. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved January 27, 2026, from [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-(2-(4-methoxyphenyl)phenyl)-2-phenylethene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Power of the Wittig Reaction in Stilbene Synthesis

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination reaction offers a high degree of regiocontrol, unambiguously defining the position of the newly formed alkene.[1][3] The core transformation involves the reaction between a phosphorus ylide, also known as a Wittig reagent, and a ketone or aldehyde.[4]

This application note provides a comprehensive, field-proven protocol for the synthesis of a complex stilbene derivative, 1-(2-(4-methoxyphenyl)phenyl)-2-phenylethene, using 2-(4-Methoxyphenyl)benzaldehyde as the starting carbonyl compound. Stilbenoids are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The Wittig reaction is an exceptionally effective method for accessing these structures.[3][5][6] We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental guide, and offer expert insights into the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Rationale: From Ylide to Alkene

The success of a Wittig reaction hinges on a two-part sequence: the formation of the nucleophilic phosphorus ylide and its subsequent reaction with the electrophilic carbonyl carbon.

  • Ylide Generation : The journey begins with the synthesis of a phosphonium salt, typically through an SN2 reaction between triphenylphosphine and an alkyl halide.[1][7] Due to the electron-withdrawing nature of the adjacent positively charged phosphorus, the α-protons of the phosphonium salt become acidic and can be removed by a strong base (e.g., n-BuLi, NaH, or KOtBu) to generate the phosphorus ylide.[1][8] The ylide is a resonance-stabilized species with significant carbanionic character, making it a potent nucleophile.[1]

  • Olefin Formation : The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon. The mechanism is broadly understood to proceed through a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate called an oxaphosphetane.[2][9][10] This strained ring rapidly collapses in a retro-[2+2] cycloreversion.[1] The thermodynamic driving force for this final step is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which propels the reaction to completion.[10]

The stereochemistry of the resulting alkene is largely dictated by the stability of the ylide. Stabilized ylides (containing an adjacent electron-withdrawing group) generally yield the thermodynamically favored (E)-alkene, whereas non-stabilized ylides, such as the benzyl-derived ylide used in this protocol, typically favor the kinetically formed (Z)-alkene.[9][11]

Experimental Design & Workflow

The overall strategy involves the in situ generation of benzyltriphenylphosphonium ylide followed by its reaction with this compound to yield the target stilbene derivative.

G cluster_0 Part A: Ylide Generation cluster_1 Part B: Wittig Reaction cluster_2 Part C: Workup & Purification A1 Benzyltriphenylphosphonium Bromide (Salt) Ylide Benzyltriphenylphosphonium Ylide (Deep Red Solution) A1->Ylide A2 Anhydrous THF Inert Atmosphere (N2) A2->Ylide Base n-Butyllithium (n-BuLi) (Strong Base) Base->Ylide Deprotonation at 0°C Reaction Reaction Mixture (Stir 0°C to RT) Ylide->Reaction Add Aldehyde Solution Aldehyde This compound in Anhydrous THF Aldehyde->Reaction Quench Quench with H2O Reaction->Quench Extract Liquid-Liquid Extraction (EtOAc/H2O) Quench->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Product Purified Stilbene Product Purify->Product

Sources

Derivatization of the aldehyde group in 2-(4-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden: Gezielte Derivatisierung der Aldehydgruppe in 2-(4-Methoxyphenyl)benzaldehyd

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 27. Januar 2026 Dokument-ID: APN-CHEM-24MPB-DE-V1

Zusammenfassung für die Führungsebene

Dieses Dokument bietet eine detaillierte technische Anleitung für die chemische Modifikation der Aldehydfunktion von 2-(4-Methoxyphenyl)benzaldehyd. Diese Verbindung, die eine Biaryl-Struktur aufweist, dient als vielseitiger Baustein in der organischen Synthese, insbesondere in der medizinischen Chemie und den Materialwissenschaften. Die Aldehydgruppe bietet einen reaktiven Ankerpunkt für eine Vielzahl von Transformationen, die die Synthese komplexer Moleküle mit potenziell wertvollen pharmakologischen oder physikalischen Eigenschaften ermöglichen. Wir präsentieren etablierte Protokolle für Schlüsselreaktionen wie Reduktion, Oxidation, reduktive Aminierung, Imin-/Oxim-/Hydrazon-Bildung und die Wittig-Reaktion. Jedes Protokoll wird durch mechanistische Erklärungen, experimentelle Details und Hinweise zur Charakterisierung der Produkte untermauert, um Forschern eine solide Grundlage für die erfolgreiche Synthese und Weiterentwicklung zu bieten.

Einführung: Das synthetische Potenzial von 2-(4-Methoxyphenyl)benzaldehyd

2-(4-Methoxyphenyl)benzaldehyd ist ein aromatischer Aldehyd, der sich durch ein Biphenyl-Grundgerüst auszeichnet, bei dem ein Phenylring in der 4-Position mit einer Methoxygruppe substituiert ist. Diese Methoxygruppe fungiert als Elektronendonator und kann die Reaktivität des Moleküls beeinflussen. Die eigentliche synthetische Vielseitigkeit liegt jedoch in der Aldehydgruppe (-CHO), die am zweiten Phenylring positioniert ist.

Die Aldehydfunktion ist aufgrund der Polarität der Kohlenstoff-Sauerstoff-Doppelbindung ein starker Elektrophil. Dies macht sie zu einem primären Ziel für nukleophile Angriffe und zu einem idealen Ausgangspunkt für eine Vielzahl von chemischen Derivatisierungen. Die Umwandlung dieser Gruppe ermöglicht die Einführung neuer funktioneller Gruppen, die Erweiterung des Kohlenstoffgerüsts und die Bildung von Kohlenstoff-Stickstoff-Bindungen, die für die Synthese von pharmazeutisch aktiven Wirkstoffen von entscheidender Bedeutung sind.[1] Die in diesem Leitfaden beschriebenen Methoden sind grundlegend für die Wirkstoffforschung und die Entwicklung neuer organischer Materialien.

Tabelle 1: Physikalisch-chemische Eigenschaften des Ausgangsmaterials

EigenschaftWertQuelle
Molekülformel C₁₄H₁₂O₂[2]
Molekulargewicht 212.25 g/mol [2]
CAS-Nummer 5798-88-9-
Aussehen Typischerweise ein weißer bis cremefarbener FeststoffAllgemeines Wissen
Löslichkeit Löslich in gängigen organischen Lösungsmitteln (DCM, THF, Aceton)Allgemeines Wissen

Reduktion zum primären Alkohol: Synthese von [2-(4-Methoxyphenyl)phenyl]methanol

Die Reduktion der Aldehydgruppe zu einem primären Alkohol ist eine der fundamentalsten Transformationen in der organischen Chemie. Sie wandelt den elektrophilen Aldehyd in einen nukleophilen Alkohol um, der als Ausgangspunkt für Veresterungen, Veretherungen oder Halogenierungen dienen kann.

Wissenschaftliche Begründung: Die Wahl des Reduktionsmittels ist entscheidend. Natriumborhydrid (NaBH₄) ist ein mildes und selektives Hydrid-Reagenz, das Aldehyde und Ketone effizient reduziert, ohne empfindlichere funktionelle Gruppen wie Ester oder Amide anzugreifen.[3] Die Reaktion wird typischerweise in einem protischen Lösungsmittel wie Methanol oder Ethanol durchgeführt, das als Protonenquelle für den gebildeten Alkoxid-Intermediär dient.

Protokoll 2.1: NaBH₄-vermittelte Reduktion
  • Vorbereitung: In einem Rundkolben werden 2-(4-Methoxyphenyl)benzaldehyd (1,0 Äq.) in Methanol (ca. 0.1 M Konzentration) gelöst. Die Lösung wird in einem Eisbad auf 0 °C gekühlt.

  • Zugabe des Reduktionsmittels: Natriumborhydrid (NaBH₄, 1,5 Äq.) wird langsam und portionsweise unter Rühren zu der gekühlten Lösung gegeben. Die portionsweise Zugabe kontrolliert die exotherme Reaktion und die Wasserstoffentwicklung.

  • Reaktionsdurchführung: Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktionsmischung für 1-2 Stunden bei Raumtemperatur gerührt.

  • Aufarbeitung: Die Reaktion wird durch langsame Zugabe von 1 M Salzsäure (HCl) beendet, bis die Gasentwicklung aufhört. Das Methanol wird unter reduziertem Druck entfernt. Der Rückstand wird mit Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit Wasser und gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und das Lösungsmittel wird im Vakuum entfernt. Das Rohprodukt kann durch Säulenchromatographie (Silicagel, Hexan/Ethylacetat-Gradient) gereinigt werden.

Erwartetes Ergebnis: [2-(4-Methoxyphenyl)phenyl]methanol wird als weißer Feststoff mit Ausbeuten von typischerweise >90 % erhalten. Die Umwandlung kann durch das Verschwinden des Aldehyd-Proton-Signals (~10 ppm) und das Erscheinen eines neuen Signals für die CH₂-OH-Gruppe (~4.7 ppm) im ¹H-NMR-Spektrum bestätigt werden.[4]

Workflow-Diagramm: Aldehyd-Reduktion

G cluster_start Reaktions-Setup cluster_reaction Reduktion cluster_workup Aufarbeitung & Reinigung A 2-(4-Methoxyphenyl)benzaldehyd in Methanol lösen B Auf 0 °C kühlen A->B C Portionsweise NaBH₄ zugeben B->C D Bei Raumtemperatur 1-2 h rühren C->D E Reaktion mit HCl beenden (Quenchen) D->E F Extraktion mit Ethylacetat E->F G Säulenchromatographie F->G H H G->H [2-(4-Methoxyphenyl)phenyl]methanol G Aldehyd R-CHO Iminium [R-CH=NHR']⁺ Aldehyd->Iminium + H⁺, - H₂O Amin R'-NH₂ Amin->Iminium Produkt R-CH₂-NHR' Iminium->Produkt Reduktion STAB NaBH(OAc)₃ STAB->Iminium Hydrid-Transfer

Sources

The Versatile Building Block: 2-(4-Methoxyphenyl)benzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-Methoxyphenyl)benzaldehyde, a biaryl aldehyde, has emerged as a valuable scaffold for the synthesis of a diverse array of compounds with significant applications in medicinal chemistry and materials science. Its unique structural motif, featuring a reactive aldehyde functionality positioned on a sterically demanding biaryl framework, offers a gateway to novel stilbenes, pharmacologically active tetrahydro-β-carbolines, and functional triarylmethanes.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound as a key synthetic intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the practical execution of pivotal synthetic transformations, elucidating the mechanistic underpinnings and rationale behind the experimental design.

Synthesis of the Core Building Block: this compound via Suzuki-Miyaura Coupling

The most reliable and modular approach to synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of an aryl halide with an arylboronic acid, offering high functional group tolerance and generally excellent yields.[1]

Suzuki_Miyaura_Synthesis

Protocol 1: Synthesis of this compound

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Bromobenzaldehyde185.0210.01.85 g
4-Methoxyphenylboronic acid151.9612.01.82 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.3347 mg
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
Toluene--50 mL
Deionized Water--25 mL
Diethyl Ether--for extraction
Brine--for washing
Anhydrous Magnesium Sulfate (MgSO₄)--for drying

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add toluene (50 mL) and deionized water (25 mL) to the flask.

  • Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to degas the solution. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

  • Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Expert Insights: The use of a biphasic solvent system (toluene/water) and an inorganic base like potassium carbonate is a common and effective setup for the Suzuki-Miyaura coupling. The base is essential for the transmetalation step of the catalytic cycle.[2] The excess of the boronic acid component is employed to ensure complete consumption of the more valuable aryl bromide.

Application in Alkene Synthesis: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[3] By reacting this compound with a suitable phosphonium ylide, a variety of stilbene derivatives can be synthesized. These stilbenes are of significant interest due to their diverse biological activities, including anticancer and anti-inflammatory properties.[4][5]

Wittig_Reaction

Protocol 2: Synthesis of a Stilbene Derivative via Wittig Reaction

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Benzyltriphenylphosphonium chloride388.881.2467 mg
n-Butyllithium (n-BuLi)64.061.20.75 mL (1.6 M in hexanes)
Anhydrous Tetrahydrofuran (THF)--15 mL
This compound212.241.0212 mg
Saturated Ammonium Chloride (aq.)--for quenching
Ethyl Acetate--for extraction
Brine--for washing
Anhydrous Sodium Sulfate (Na₂SO₄)--for drying

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol) and anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (0.75 mL of a 1.6 M solution in hexanes, 1.2 mmol) dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color. Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve this compound (212 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Add the solution of the aldehyde dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product, which contains the desired stilbene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expert Insights: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, such as the one generated from benzyltriphenylphosphonium chloride, typically favor the formation of the (Z)-alkene. The use of a strong, non-nucleophilic base like n-BuLi is essential for the efficient deprotonation of the phosphonium salt to generate the reactive ylide. The reaction must be carried out under strictly anhydrous conditions as the ylide is highly reactive towards water.

Construction of Heterocyclic Scaffolds: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[6] Employing this compound in this reaction with tryptamine provides access to novel C1-substituted tetrahydro-β-carbolines, a privileged scaffold in medicinal chemistry with a wide range of biological activities, including anticancer, antiviral, and CNS-modulating effects.[7][8]

Pictet_Spengler_Reaction

Protocol 3: Synthesis of a 1-(2-(4-Methoxyphenyl)phenyl)tetrahydro-β-carboline

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound212.241.0212 mg
Tryptamine160.221.1176 mg
Dichloromethane (DCM), anhydrous--10 mL
Trifluoroacetic Acid (TFA)114.021.20.09 mL
Saturated Sodium Bicarbonate (aq.)--for neutralization
Dichloromethane (DCM)--for extraction
Brine--for washing
Anhydrous Sodium Sulfate (Na₂SO₄)--for drying

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (212 mg, 1.0 mmol) and tryptamine (176 mg, 1.1 mmol) in anhydrous dichloromethane (10 mL).

  • Stir the solution at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (0.09 mL, 1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired tetrahydro-β-carboline derivative.

Expert Insights: The Pictet-Spengler reaction is catalyzed by acid, which facilitates the formation of a key iminium ion intermediate that undergoes intramolecular electrophilic aromatic substitution on the electron-rich indole ring.[9] The choice of acid and solvent can significantly influence the reaction rate and yield. Trifluoroacetic acid is a commonly used strong acid that is effective in promoting the cyclization. The steric bulk of the 2-aryl substituent on the benzaldehyde may necessitate longer reaction times or slightly elevated temperatures to achieve high conversion.

Synthesis of Triarylmethanes: Access to Functional Dyes and Bioactive Molecules

Triarylmethanes are a class of compounds with a broad range of applications, from dyes and pigments to important pharmacological agents.[10][11] this compound can serve as a precursor for the synthesis of unsymmetrical triarylmethanes through an acid-catalyzed Friedel-Crafts-type reaction with electron-rich aromatic compounds.

Triarylmethane_Synthesis

Protocol 4: Synthesis of a Triarylmethane Derivative

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound212.241.0212 mg
N,N-Dimethylaniline121.182.20.27 mL
Glacial Acetic Acid--5 mL
Concentrated Hydrochloric Acid (HCl)--0.5 mL
Sodium Hydroxide Solution (10% aq.)--for neutralization
Diethyl Ether--for extraction
Brine--for washing
Anhydrous Sodium Sulfate (Na₂SO₄)--for drying

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (212 mg, 1.0 mmol) in glacial acetic acid (5 mL).

  • Add N,N-dimethylaniline (0.27 mL, 2.2 mmol) to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (0.5 mL) with stirring.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. The formation of a colored product is often observed.

  • Pour the reaction mixture into a beaker containing ice water (50 mL).

  • Carefully neutralize the mixture with a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the triarylmethane derivative.

Expert Insights: The acid catalyst protonates the aldehyde, generating a highly electrophilic carbocation that undergoes electrophilic aromatic substitution with two equivalents of the electron-rich arene, in this case, N,N-dimethylaniline. The reaction typically proceeds at the para-position of the N,N-dimethylaniline due to the strong activating and directing effect of the dimethylamino group. The choice of a strong acid and a polar solvent like acetic acid facilitates the reaction.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. The protocols detailed herein for its synthesis and subsequent elaboration through Wittig, Pictet-Spengler, and Friedel-Crafts-type reactions provide a solid foundation for the exploration of novel chemical entities. The resulting stilbenes, tetrahydro-β-carbolines, and triarylmethanes are scaffolds of proven importance in medicinal chemistry and materials science, making this compound a valuable asset in the modern synthetic chemist's toolbox.

References

  • Herraiz, T., & González, D. (2021). A review of synthetic bioactive tetrahydro-β-carbolines: A medicinal chemistry perspective. European Journal of Medicinal Chemistry, 225, 113799.
  • Okada, A., et al. (2018). Pictet–Spengler reactions from 2‐hydroxytryptamine.
  • Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Houghton Mifflin.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives. Pure and Applied Chemistry, 71(8), 1433-1442.
  • Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Cushman, M., He, H. M., Katzenellenbogen, J. A., Lin, C. M., & Hamel, E. (1995). Synthesis and evaluation of new stilbene and dihydrosilbene derivatives as potential anticancer agents that inhibit tubulin polymerization. Journal of Medicinal Chemistry, 38(12), 2041-2049.
  • Gessner, T., & Mayer, R. (1995). Triarylmethane and Diarylmethane Dyes. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Koh, J. T. (n.d.). Chem 333 Lab Experiment 9 The Wittig Reaction With Chemiluminescence! University of Delaware. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Rauf, A., et al. (2017). A comprehensive review of the medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC advances, 7(79), 50052-50071.
  • Sabagh Ziarani, M., Olyaei, A., & Bayat, M. (2020). Triarylmethane synthesis by different cross-coupling approaches. ChemistrySelect, 5(28), 8659-8677.
  • O'Brien, C. J., et al. (2013). The WITTIG REACTION With CHEMILUMINESCENCE!.
  • Herraiz, T., & Galisteo, J. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases.
  • Reddy, B. V. S., et al. (2020). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. The Journal of Organic Chemistry, 85(5), 3563-3574.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Bandgar, B. P., et al. (2010). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Leung, S. H., & Angel, S. A. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Wang, C., et al. (2019). Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. Chemical Science, 10(3), 857-861.
  • Larghi, E. L., & Kaufman, T. S. (2016). The Pictet-Spengler Reaction Updates Its Habits. European Journal of Organic Chemistry, 2016(1), 22-53.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002).
  • Adlercreutz, P., & Magnusson, G. (1980). Wittig Synthesis of Alkenes. Odinity.
  • Stöckigt, J., et al. (2011). The Pictet-Spengler reaction in nature and in organic chemistry.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chem 344 Organometallic Chemistry Practice Problems. (n.d.).
  • Likhtenshtein, G. I. (2010).
  • Karioti, A., et al. (2018). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 23(7), 1756.
  • Guchhait, S. K., & Chaudhary, P. (2019). Scope of the aqueous Pictet-Spengler reaction using tryptamine and four...
  • Riviere, C., et al. (2012). Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases. Oxidative Medicine and Cellular Longevity, 2012, 307971.
  • Kumar, R., et al. (2021).
  • Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Foods, 11(14), 2092.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a particular focus on catalyst load.

Introduction to the Synthesis

The synthesis of this compound is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (2-bromobenzaldehyde) and an organoboron species (4-methoxyphenylboronic acid).[1][2] While the reaction is known for its versatility and tolerance of various functional groups, achieving high yields and purity requires careful optimization of several parameters, most notably the catalyst system.[3][4]

This guide will address common challenges encountered during this synthesis and provide a logical framework for troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield is one of the most common issues in Suzuki-Miyaura coupling reactions.[3] The problem can often be traced back to several key factors.

Possible Causes and Solutions:

  • Inactive Catalyst: The active form of the catalyst is a Pd(0) species.[5] If your palladium precatalyst is old or has been improperly stored, it may have oxidized, leading to reduced activity.

    • Solution: Use fresh, high-purity palladium precatalysts. Consider using more advanced precatalysts like Pd G3 or PEPPSI systems, which are designed for efficient generation of the active catalyst.

  • Inappropriate Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1][6][7]

    • Solution: Screen a variety of phosphine ligands or N-heterocyclic carbenes (NHCs). For sterically hindered substrates, bulky, electron-rich ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) can be highly effective.[8]

  • Ineffective Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5][9]

    • Solution: The strength and solubility of the base are important. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). If you are using a weaker base like K₂CO₃, ensure it is finely powdered and dry. In some cases, a stronger base may be required.

  • Poor Reagent Quality: The purity of your starting materials, especially the boronic acid, is paramount. Boronic acids can undergo decomposition (protodeboronation), particularly if they are impure or not stored correctly.[6]

    • Solution: Use high-purity 2-bromobenzaldehyde and 4-methoxyphenylboronic acid. If you suspect the quality of the boronic acid, you can try recrystallizing it or using a more stable boronate ester, such as a pinacol ester.[6]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.

    • Solution: Thoroughly degas your reaction mixture and solvent. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the catalyst.[10] Maintaining a positive pressure of inert gas throughout the reaction is also recommended.

Issue 2: Formation of Side Products (e.g., Homocoupling)

The presence of significant side products, such as the homocoupling of the boronic acid (to form 4,4'-dimethoxybiphenyl), can complicate purification and reduce the yield of the desired product.[10]

Possible Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures can sometimes promote side reactions.

    • Solution: Try running the reaction at a lower temperature. Optimization studies can help determine the ideal temperature that favors the desired cross-coupling over side reactions.

  • Incorrect Stoichiometry: An excess of the boronic acid can lead to increased homocoupling.

    • Solution: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion, a large excess should be avoided. Carefully control the stoichiometry of your reactants.

  • Catalyst System: The choice of catalyst and ligand can influence the selectivity of the reaction.

    • Solution: Experiment with different palladium sources and ligands. Some catalyst systems may have a lower propensity for promoting homocoupling.

Issue 3: Difficulty in Product Purification

Even with a good yield, purification can be challenging due to the presence of residual catalyst, ligand, or closely related impurities.

Possible Causes and Solutions:

  • High Catalyst Loading: Using a high concentration of the palladium catalyst can lead to contamination of the final product.

    • Solution: The primary goal of this guide is to optimize the catalyst load. By systematically reducing the catalyst concentration, you can minimize residual palladium in your product. See the experimental protocol below for a suggested optimization workflow.

  • Similar Polarity of Product and Impurities: If side products have a similar polarity to the desired product, separation by column chromatography can be difficult.

    • Solution: In addition to optimizing the reaction to minimize side products, consider alternative purification techniques. Recrystallization, if applicable, can be a highly effective method for obtaining a pure product.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the synthesis of this compound?

For initial screening, a catalyst loading in the range of 0.5 to 2.0 mol% of the palladium precatalyst is a reasonable starting point.[11] Highly active catalyst systems may allow for significantly lower loadings, sometimes in the parts-per-million (ppm) range.[12]

Q2: How do I choose the right ligand for my reaction?

The ideal ligand depends on the specific substrates. For the coupling of an aryl bromide with an aryl boronic acid, a good starting point would be to screen common phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky biaryl phosphine ligands.[1][7] If these are not effective, N-heterocyclic carbene (NHC) ligands can be a good alternative.[9]

Q3: What is the role of water in a Suzuki coupling reaction?

While not always necessary, the addition of a small amount of water to the solvent system (e.g., toluene/water, THF/water) can be beneficial.[6][10] Water can help to dissolve the inorganic base and facilitate the transmetalation step.

Q4: My reaction is very slow. What can I do to speed it up?

Several factors can be adjusted to increase the reaction rate:

  • Increase Temperature: Gently increasing the reaction temperature can significantly speed up the reaction. However, be mindful of potential side reactions at higher temperatures.

  • Change Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. Solvents like DMF or dioxane are often used for more challenging couplings.

  • More Active Catalyst: Using a more active catalyst system, often involving a more sophisticated ligand, can dramatically increase the reaction rate.

  • Stirring Rate: For biphasic reactions, vigorous stirring is essential to ensure good mixing between the organic and aqueous phases.

Q5: Can I use 2-chlorobenzaldehyde instead of 2-bromobenzaldehyde?

Yes, but it is generally more challenging. Aryl chlorides are less reactive than aryl bromides in the oxidative addition step.[7] To successfully use 2-chlorobenzaldehyde, you will likely need a more active catalyst system, typically one with a very electron-rich and bulky ligand, and potentially higher reaction temperatures.[7][9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This procedure provides a starting point for your experiments. Optimization will be necessary to achieve the best results.

  • Reaction Setup: To a clean, dry Schlenk flask, add 2-bromobenzaldehyde (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the ligand if necessary. Dissolve or suspend this in a small amount of the degassed solvent and add it to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimizing the Catalyst Load

This protocol outlines a systematic approach to minimizing the catalyst concentration.

  • Establish a Baseline: Using the general procedure above, establish a reliable yield with a standard catalyst loading (e.g., 1-2 mol%).

  • Systematic Reduction: Perform a series of reactions, systematically reducing the catalyst loading in each subsequent experiment (e.g., 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, etc.).

  • Monitor Yield and Reaction Time: For each catalyst loading, carefully monitor the reaction yield and the time required for completion.

  • Identify the Optimum Load: The optimal catalyst load is the lowest concentration that provides a good yield in a reasonable amount of time.

Data Presentation

Table 1: Example of Catalyst Load Optimization Data

ExperimentCatalystCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂2.0SPhosK₃PO₄Toluene/H₂O100495
2Pd(OAc)₂1.0SPhosK₃PO₄Toluene/H₂O100694
3Pd(OAc)₂0.5SPhosK₃PO₄Toluene/H₂O1001292
4Pd(OAc)₂0.1SPhosK₃PO₄Toluene/H₂O1002485

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation (Ar'-B(OH)2 + Base) C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Product) F->G

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity (Aryl Halide, Boronic Acid) start->check_reagents degas Ensure Proper Degassing (Inert Atmosphere) check_reagents->degas screen_base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) degas->screen_base screen_ligand Screen Ligands (e.g., PPh3, Buchwald type, NHCs) screen_base->screen_ligand optimize_temp Optimize Temperature screen_ligand->optimize_temp success Improved Yield optimize_temp->success

Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Google Patents.
  • ResearchGate. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ResearchGate. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. [Link]

  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • Google Patents. Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • YouTube. Suzuki Coupling Mechanism. [Link]

Sources

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] The significance of these reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] Despite their widespread use, achieving high conversion and reproducibility can be challenging. This guide provides a structured, in-depth approach to troubleshooting common issues that lead to low conversion, drawing on established principles and field-proven insights.

Section 1: Catalyst System & Reaction Atmosphere

The heart of any cross-coupling reaction is the palladium catalyst. Its generation, activation, and stability are paramount. Problems in this area are the most frequent culprits for low conversion.

Q1: My reaction is sluggish or has completely stalled. What's the first thing I should check?

A1: Catalyst Activation and Atmosphere Integrity.

The first and most critical step is to ensure the active Pd(0) catalytic species is being generated and maintained. The Pd(0) state is highly electron-rich and extremely sensitive to atmospheric oxygen.[3]

  • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species or palladium black, effectively halting the catalytic cycle before it can begin.[4] This leads to side reactions like homocoupling.[4][5]

  • Troubleshooting Protocol:

    • Verify Inert Atmosphere: Ensure your reaction vessel was properly purged of air. The standard procedure is to evacuate the vessel and backfill with an inert gas (Argon or Nitrogen) three times.[4] A continuous positive pressure of inert gas should be maintained throughout the reaction.

    • Degas Solvents and Reagents: Dissolved oxygen in solvents is a common and often overlooked issue.[6] All solvents must be rigorously degassed before use. Liquid reagents should also be handled under an inert atmosphere.[4][6]

    • Use High-Purity Reagents: Ensure all starting materials, especially amines, are pure. Impurities can sometimes poison the catalyst.[4]

Data Presentation: Recommended Degassing Techniques
MethodProcedureBest ForConsiderations
Freeze-Pump-Thaw The solvent is frozen (liquid N₂), a vacuum is applied, the vessel is sealed, and the solvent is thawed. Repeat 3x.Most rigorous method for removing dissolved gases.Time-consuming; not suitable for all solvents (e.g., water).
Sparging A fine stream of inert gas (Ar or N₂) is bubbled through the solvent for 20-30 minutes.Quick and effective for most common solvents (THF, Dioxane, Toluene).Can evaporate a significant amount of volatile solvents.
Sonication under Vacuum The solvent is placed in an ultrasonic bath under a gentle vacuum.Good for viscous solvents or removing dissolved gas from the entire reaction mixture.Requires specific equipment.
Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂. How do I know if it's being properly reduced to the active Pd(0) species?

A2: In-situ reduction of Pd(II) is a critical, and sometimes inefficient, step.

Using Pd(II) sources is common, but they require reduction to Pd(0) to enter the catalytic cycle. This is often accomplished in situ by a phosphine ligand, amine, or solvent, but the process can be unreliable.[7][8]

  • Causality: Inefficient reduction leads to a low concentration of the active Pd(0) catalyst. Using certain Pd(II) salts like Pd(OAc)₂ can be unreliable for this reason.[9] The choice of base and solvent plays a crucial role in facilitating this reduction.[7]

  • Troubleshooting Protocol:

    • Switch to a Precatalyst: The most robust solution is to use a modern, air-stable Pd(0) precatalyst (e.g., Buchwald G3/G4 precatalysts, PEPPSI™-type catalysts).[4][10] These are designed for clean and efficient generation of the active catalyst.[4]

    • Pre-activation: If using a Pd(II) salt, consider a pre-activation step. Gently heat the Pd(II) source and phosphine ligand in the solvent for a few minutes before adding the other reagents. This can help ensure the active catalyst forms before other processes can occur.[4]

    • Add Excess Ligand: Adding a slight excess of the phosphine ligand (e.g., 1.1 eq relative to Pd) can sometimes improve catalyst stability and aid in the reduction process.[4]

Q3: My reaction mixture turned black and precipitated a solid. What happened?

A3: You have likely formed palladium black.

The formation of a black precipitate is a classic sign of catalyst decomposition, where Pd(0) species aggregate into inactive bulk palladium metal.[11][12]

  • Causality: This occurs when the palladium center is "ligandless" for too long, allowing individual Pd(0) atoms to collide and aggregate. This can be caused by several factors:

    • Insufficient Ligand: The ligand-to-palladium ratio is too low to keep the metal center coordinated and soluble.

    • Ligand Degradation: The phosphine ligand may be oxidized or otherwise degraded under the reaction conditions.

    • High Temperatures: Very high temperatures can accelerate both ligand dissociation and catalyst aggregation.[4]

  • Troubleshooting Protocol:

    • Check Ligand-to-Palladium Ratio: For monodentate ligands, a ratio of 1.5:1 to 2:1 (Ligand:Pd) is a good starting point. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical.

    • Screen Different Ligands: The stability of the L-Pd bond is critical. If decomposition is observed, switch to a more sterically bulky and electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos).[7][13] These ligands form more stable complexes with palladium, preventing aggregation.

    • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve catalyst lifetime.[4]

Section 2: Substrates, Reagents, and Solvents

Even with a perfect catalyst system, the quality and properties of the other reaction components can dramatically impact conversion.

Q4: I'm performing a Suzuki coupling and getting low yields. I suspect my boronic acid is the problem. How can I check and what can I do?

A4: Boronic acid instability is a very common cause of low yields in Suzuki-Miyaura couplings. [14]

Boronic acids are susceptible to degradation, particularly through protodeborylation (replacement of the boronic acid group with a hydrogen atom) and trimerization to form boroxines, especially when exposed to air and moisture.[3][14]

  • Causality: Protodeborylation consumes the nucleophilic partner, directly reducing the potential yield. Formation of boroxines can alter reactivity and solubility.

  • Troubleshooting Protocol:

    • Use Fresh Reagents: Always use fresh, high-purity boronic acid. Check the purity by NMR if in doubt.

    • Switch to a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are significantly more stable than their corresponding acids and are less prone to degradation.[3][14] They are a reliable alternative for troubleshooting problematic Suzuki reactions.

    • Vigorous Stirring: If your boronic acid or base is only partially soluble, vigorous stirring is essential to ensure proper mixing and reaction rates.[3]

Q5: My reaction is heterogeneous (solids are present) and seems inconsistent. How does this affect conversion?

A5: Poor mixing and solubility can create reproducibility issues, especially during scale-up.

Many cross-coupling reactions use inorganic bases (e.g., K₂CO₃, K₃PO₄) that have poor solubility in common organic solvents.[15]

  • Causality: The reaction involving the base often occurs at the solid-liquid interface. If the base is not finely powdered or if it clumps together, its effective surface area is reduced, slowing down the reaction and leading to inconsistent results.[15] Poor agitation exacerbates this issue, as dense inorganic salts will settle at the bottom of the vessel.[15]

  • Troubleshooting Protocol:

    • Use Finely Powdered Base: Ensure the base is a fine, free-flowing powder. Grinding the base before use can be beneficial.[3][15]

    • Ensure Vigorous Stirring: Use a stir bar and stir plate that are adequate for the reaction volume and viscosity to ensure the solids remain suspended.[4]

    • Screen Solvents: The choice of solvent can significantly affect the solubility of reagents and intermediates, influencing both reaction rate and selectivity.[16][17][18] If solubility is a major issue, screening alternative solvents like THF, DMF, dioxane, or toluene is a logical step.[9][10] Polar aprotic solvents are often preferred.[10]

Visualization: General Troubleshooting Workflow

G Start Low Conversion Observed Check_Atmosphere 1. Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Check_Atmosphere Check_Catalyst 2. Assess Catalyst System (Precatalyst Choice, Ligand Integrity) Check_Atmosphere->Check_Catalyst Atmosphere OK Failure Re-evaluate Strategy Check_Atmosphere->Failure Oxygen Leak Found? Fix Setup Check_Reagents 3. Evaluate Reagents (Purity, Stability, Solubility) Check_Catalyst->Check_Reagents Catalyst OK Check_Catalyst->Failure Decomposition? Change Ligand/Precatalyst Check_Conditions 4. Optimize Conditions (Base, Solvent, Temperature) Check_Reagents->Check_Conditions Reagents OK Check_Reagents->Failure Degradation? Use Fresh/Protected Reagent Success Reaction Optimized Check_Conditions->Success Improvement Seen Check_Conditions->Failure No Improvement? Systematic Screen Required

Caption: A stepwise workflow for diagnosing low conversion in cross-coupling.

Section 3: Understanding Side Reactions

Low conversion of the desired product is often accompanied by the formation of unwanted side products. Identifying these can provide crucial clues.

Q6: I'm observing significant amounts of homocoupled products (Ar-Ar and Nu-Nu). What causes this?

A6: Homocoupling is typically a result of oxygen contamination or issues with the transmetalation step.

  • Causality:

    • Oxidative Homocoupling: As mentioned, the presence of oxygen can promote the homocoupling of the organometallic reagent (e.g., boronic acid).[4]

    • Slow Transmetalation: If the transmetalation step is slow relative to other processes, the organopalladium intermediate (Ar-Pd-X) or the organometallic reagent can undergo side reactions leading to homocoupling.

  • Troubleshooting Protocol:

    • Improve Degassing: This is the first line of defense against oxidative homocoupling.[4]

    • Change the Base: The base is crucial for activating the nucleophile for transmetalation.[19] Switching to a stronger or more soluble base can accelerate this step and outcompete side reactions.

    • Check Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the organometallic partner can sometimes help drive the desired transmetalation.

Q7: My aryl halide starting material is being consumed, but instead of my product, I'm getting the corresponding arene (Ar-H). Why?

A7: This side reaction is known as reduction or hydrodehalogenation.

  • Causality: The Ar-Pd-X intermediate, instead of undergoing transmetalation, is intercepted by a hydrogen source, leading to the formation of Ar-H and regeneration of Pd(0). This can be caused by:

    • Water/Protic Impurities: Water in the solvent or base can be a proton source.

    • β-Hydride Elimination: If the organometallic partner or other components have accessible β-hydrogens, they can be transferred to the palladium complex.

    • Degradation of Boronic Acid: In Suzuki couplings, protodeborylation of the boronic acid is a common cause of observing the dehalogenated byproduct.[3]

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: Ensure solvents are anhydrous and bases are dry.[3]

    • Re-evaluate the Base/Solvent System: Some bases or solvents may promote this pathway. Screening alternatives is recommended.

    • Protect Functional Groups: If a functional group on one of your substrates contains a labile proton, it may need to be protected.

Visualization: The Catalytic Cycle and Common Failure Points

G cluster_cycle Catalytic Cycle cluster_failure Common Failure Pathways OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-X + R-M -> Ar-Pd(II)-R) OA->TM Deactivation Catalyst Deactivation (Pd(0) -> Pd Black) OA->Deactivation O₂ Present RE Reductive Elimination (Ar-Pd(II)-R -> Ar-R + Pd(0)) TM->RE Reduction Reduction (Ar-Pd-X -> Ar-H) TM->Reduction H⁺ Source Homocoupling Homocoupling (Ar-Pd-X -> Ar-Ar) TM->Homocoupling Slow TM Step RE->OA

Caption: The ideal catalytic cycle versus common off-cycle deactivation pathways.

References

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.Benchchem.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.Fiveable.
  • Help troubleshooting a Buchwald-Hartwig amination?Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?ResearchGate.
  • Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation).YouTube.
  • Poisoning and deactivation of palladium catalysts.ResearchGate.
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.PMC - NIH.
  • Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts.
  • Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
  • Cross-coupling reaction.Wikipedia.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
  • Buchwald-Hartwig Amination.Chemistry LibreTexts.
  • Solvent effects in palladium catalysed cross-coupling reactions.RSC Publishing.
  • How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab.YouTube.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.ACS Publications.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.ResearchGate.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.NIH.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.PMC - NIH.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings.WuXi AppTec.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.Beilstein Journal of Organic Chemistry.
  • Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point.University of Windsor.

Sources

Technical Support Center: Stability and Handling of 2-(4-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methoxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, we address common questions and concerns regarding the stability and handling of this compound to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Stability of this compound

This compound is an aromatic aldehyde that, like many aldehydes, is susceptible to degradation over time, primarily through oxidation. The aldehyde functional group can be readily oxidized to a carboxylic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by factors such as light, heat, and the presence of impurities. Understanding and mitigating these degradation pathways are crucial for maintaining the purity and reactivity of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has developed a yellowish tint. Is it still usable?

A yellowish discoloration is a common indicator of degradation. This is often due to the formation of oxidation products and potentially other minor impurities. While a slight change in color may not significantly impact every application, it is a sign that the purity of the material is no longer as stated on the certificate of analysis. For sensitive applications, it is highly recommended to re-analyze the sample's purity before use.

Q2: What is the primary degradation product of this compound?

The most probable degradation product is 2-(4-Methoxyphenyl)benzoic acid, formed through the oxidation of the aldehyde group.[1] This is a well-documented degradation pathway for benzaldehyde and its derivatives.[1]

Q3: How can I detect the presence of 2-(4-Methoxyphenyl)benzoic acid in my sample?

The presence of the benzoic acid derivative can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating the parent aldehyde from its more polar carboxylic acid degradant.[2] Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment.

Q4: What are the optimal storage conditions for this compound to ensure long-term stability?

To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[3][4] For optimal long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Storage ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.
Light Amber glass vial or opaque containerProtects the compound from photodegradation.[1]
Container Tightly sealed glass containerPrevents exposure to moisture and atmospheric oxygen.[3]

Q5: Can I purify my partially degraded this compound?

Purification is possible, though the feasibility depends on the extent of degradation and the available laboratory equipment. Column chromatography on silica gel is a common method for separating the aldehyde from the more polar benzoic acid impurity. Recrystallization may also be an option if a suitable solvent system can be identified.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent reaction yields Degradation of the starting material.Confirm the purity of the this compound using HPLC or TLC before use. Purify if necessary.
Appearance of a white precipitate in the container Formation of 2-(4-Methoxyphenyl)benzoic acid, which is a solid at room temperature.The bulk of the material is likely degraded. It is advisable to use a fresh, pure sample.
Broad or multiple peaks in NMR spectrum Presence of impurities or degradation products.Compare the spectrum to a reference spectrum of the pure compound. If significant impurities are detected, purify the sample.

Experimental Protocols

Protocol 1: Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid method to assess the purity of your this compound sample.

Materials:

  • TLC plate (silica gel 60 F254)

  • Developing chamber

  • This compound sample

  • Reference standard of this compound (if available)

  • Mobile phase: e.g., 9:1 Hexane:Ethyl Acetate (this may need to be optimized)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto the baseline of the TLC plate. If available, spot a solution of the reference standard alongside it.

  • Place the TLC plate in the developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • The presence of multiple spots for your sample indicates the presence of impurities. The primary degradation product, 2-(4-methoxyphenyl)benzoic acid, will appear as a more polar spot (lower Rf value) than the aldehyde.

Protocol 2: Stability-Indicating HPLC Method Development (Based on a method for a related isomer)

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify the purity of this compound and detect its primary degradation product. This method is adapted from a validated method for a similar compound.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid). The exact ratio will need to be optimized to achieve good separation. A good starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a wavelength around 280-300 nm is a likely starting point).

Procedure:

  • Prepare a stock solution of your this compound sample in the mobile phase or a compatible solvent like acetonitrile.

  • Prepare a series of calibration standards from a pure reference standard, if available.

  • Inject the standards and the sample onto the HPLC system.

  • The aldehyde should elute as a sharp peak. The benzoic acid degradant, being more polar, will have a shorter retention time on a reverse-phase column.

  • Quantify the purity of your sample by comparing the peak area of the main component to the total peak area of all components.

Visualizing Degradation and Workflow

Degradation Pathway

The primary degradation pathway of this compound is the oxidation of the aldehyde functional group to a carboxylic acid.

G A This compound B 2-(4-Methoxyphenyl)benzoic acid A->B Oxidation (O2, light, heat)

Caption: Oxidation of this compound.

Experimental Workflow for Stability Assessment

A systematic approach to assessing the stability of your compound is crucial for reliable experimental outcomes.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Storage Conditions cluster_2 Stability Monitoring A Receive/Synthesize This compound B Initial Purity Analysis (HPLC, TLC, NMR) A->B C Store under recommended conditions (2-8°C, dark, inert atmosphere) B->C D Periodic Purity Analysis (e.g., 1, 3, 6 months) C->D E Compare results to initial analysis D->E F Decision: Use, Purify, or Discard E->F

Caption: Workflow for stability assessment.

References

  • Carl Roth GmbH + Co KG. (2020, January 30). Safety Data Sheet: Benzaldehyde. Carl Roth. Retrieved from [Link]

  • Fluorochem Ltd. (n.d.). Safety Data Sheet. Bio-Techne. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzaldehyde, 2-hydroxy-4-methoxy-. SIELC. Retrieved from [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Selecting and Troubleshooting Alternative Bases

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the critical role alternative bases play in the successful Suzuki-Miyaura cross-coupling of challenging aryl chloride substrates. This resource is structured to help you diagnose issues, optimize your reaction conditions, and select the most appropriate base for your specific synthetic challenge.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when moving beyond standard bases for the coupling of aryl chlorides.

Q1: Why are traditional bases like sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) often problematic for aryl chloride couplings?

While effective for more reactive aryl bromides and iodides, strong aqueous bases like NaOH can be detrimental in aryl chloride couplings for several reasons:

  • Catalyst Deactivation: Aryl chloride activation requires highly active, electron-rich palladium catalysts, often employing bulky phosphine ligands. Strong hydroxide ions can attack and degrade these sensitive ligands, leading to catalyst decomposition and low yields.

  • Protodeboronation: This is a significant side reaction where the boronic acid coupling partner reacts with a proton source (like water in the presence of a strong base) to replace the C-B bond with a C-H bond, effectively destroying the nucleophile.[1][2][3] This process is often accelerated by strong bases.[2]

  • Substrate Incompatibility: Many complex molecules in drug development contain base-sensitive functional groups (e.g., esters, imides) that can be hydrolyzed under strongly basic conditions.[4]

Q2: What are the main categories of "alternative" bases and why are they effective?

Alternative bases are typically chosen to mitigate the issues above. They can be broadly categorized as:

  • Weak Inorganic Bases (Phosphates & Carbonates): Potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are the workhorses for difficult couplings.[5][6][7] Their efficacy stems from a combination of moderate basicity and high solubility in organic solvents (especially Cs2CO3), which facilitates the crucial transmetalation step.[8][9] The "cesium effect" is often cited, where the large, soft Cs+ cation is believed to further promote the reaction, possibly by enhancing solubility or preventing catalyst degradation.[9]

  • Fluoride Sources (KF, CsF): Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) can be exceptionally mild and effective.[10] Fluoride ions play a multifaceted role: they activate the boronic acid to form a more nucleophilic "ate" complex, facilitate the transmetalation step by interacting with the palladium center, and can promote the final reductive elimination step.[4][11][12] This makes them ideal for substrates with base-labile functional groups.[4]

  • Alkoxides: Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base often used under anhydrous conditions. Its strength is beneficial for activating particularly stubborn aryl chlorides, but care must be taken as it can promote side reactions if moisture is present.

Q3: How does the physical form of the base (e.g., powder vs. solution, anhydrous vs. hydrated) impact the reaction?

The physical state is critical. For solid inorganic bases like K3PO4, using a finely ground, anhydrous powder is paramount.

  • Surface Area: A finer powder provides a larger surface area for reaction, which is crucial in heterogeneous mixtures.

  • Water Content: The presence of water can be a double-edged sword. While sometimes necessary to solubilize the base and facilitate boronic acid activation, excess water promotes protodeboronation.[13] Using anhydrous or carefully dried bases and solvents provides greater control and reproducibility.

Troubleshooting Guide

Use this section to diagnose and resolve common issues encountered during your experiments.

Problem 1: Low or no conversion of the aryl chloride.

  • Probable Cause A: Insufficient Base Strength or Solubility. The base may not be strong enough to facilitate transmetalation or may be poorly soluble in your chosen solvent, preventing it from participating effectively in the catalytic cycle.

    • Solution:

      • Switch to a stronger or more soluble base. If you are using K2CO3, consider switching to K3PO4 or Cs2CO3.[5][14]

      • Change the solvent system to one that better solubilizes the base, such as using dioxane, THF, or toluene, sometimes with a small amount of water to aid dissolution.[13][15]

      • Ensure the base is finely powdered to maximize surface area.

  • Probable Cause B: Catalyst Inhibition or Deactivation. The aryl chloride is unreactive because the palladium catalyst is not in its active Pd(0) state or is being poisoned.

    • Solution:

      • Choose a more electron-rich, sterically hindered phosphine ligand (e.g., SPhos, XPhos) which is known to promote the difficult oxidative addition of aryl chlorides.

      • If using a strong base like an alkoxide, ensure the reaction is scrupulously anhydrous. Moisture can lead to catalyst decomposition.

Problem 2: Significant formation of homocoupled boronic acid (Ar'-Ar') or protodeboronation product (Ar'-H).

  • Probable Cause: Base-Induced Protodeboronation. This is one of the most common side reactions, where the boronic acid is consumed before it can couple with the aryl chloride.[1] It is particularly prevalent with electron-deficient arylboronic acids and under strongly basic, aqueous conditions.[2][3]

    • Solution:

      • Switch to a Milder Base: Replace strong aqueous bases with anhydrous KF or K3PO4. Fluoride bases are particularly effective at minimizing this side reaction.[4]

      • Use Anhydrous Conditions: Meticulously dry your solvent and reagents and run the reaction under an inert atmosphere (Argon or Nitrogen).

      • Use a Boronic Ester: Pinacol boronic esters (Bpin) are generally more stable to protodeboronation than their corresponding boronic acids.

Problem 3: Reaction works, but the yield is inconsistent and not reproducible.

  • Probable Cause: Variable Reagent Quality or Reaction Setup. Minor variations in the water content of the base or solvent, or exposure to oxygen, can have a dramatic impact on the outcome of sensitive aryl chloride couplings.

    • Solution:

      • Standardize Your Base: Always use a fresh bottle of base or dry it thoroughly in an oven before use. Store it in a desiccator.

      • Degas Your Solvent: Before adding the catalyst and reagents, thoroughly degas the solvent by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles. Oxygen is a potent oxidizer of the active Pd(0) catalyst.

      • Use an Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen.

Visual Troubleshooting Guide

This flowchart can help guide your decision-making process when a reaction fails.

Troubleshooting_Flowchart cluster_cause Diagnose Issue cluster_solution Implement Solution Start Reaction Start (Aryl Chloride + Boronic Acid) Check_Conversion Monitor Reaction (TLC, LC-MS, GC-MS) Start->Check_Conversion Low_Yield Low Yield / No Reaction Check_Conversion->Low_Yield < 80% Good_Yield High Yield Reaction Successful Check_Conversion->Good_Yield > 80% Cause_Base Is the Base Appropriate? (Strength/Solubility) Low_Yield->Cause_Base Check first Cause_SideReaction Side Products Observed? (Homocoupling, Protodeboronation) Low_Yield->Cause_SideReaction If starting material consumed Cause_Conditions Are Conditions Rigorous? (Anhydrous, Inert) Low_Yield->Cause_Conditions If inconsistent Sol_Base Switch to K3PO4, Cs2CO3, or KF. Use finer powder. Cause_Base->Sol_Base Sol_SideReaction Use KF or anhydrous K3PO4. Switch to boronic ester. Cause_SideReaction->Sol_SideReaction Sol_Conditions Dry reagents/solvents. Thoroughly degas solvent. Cause_Conditions->Sol_Conditions Sol_Base->Start Retry Reaction Sol_SideReaction->Start Retry Reaction Sol_Conditions->Start Retry Reaction

Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings.

Comparative Analysis of Alternative Bases

This table provides a quick reference for selecting a base based on its properties and common applications.

BaseCommon SolventsKey AdvantagesConsiderations & Drawbacks
K₃PO₄ (Potassium Phosphate)Toluene, Dioxane, THF, t-BuOH/H₂O[6]Excellent general-purpose base for aryl chlorides. Good balance of strength and mildness.[5][7]Can be slow to dissolve. Must be anhydrous and finely ground for best results.
Cs₂CO₃ (Cesium Carbonate)Toluene, Dioxane, THFOften gives higher yields than potassium bases (the "cesium effect").[9] More soluble in organic solvents.Significantly more expensive than potassium bases. Hygroscopic.
KF (Potassium Fluoride)Toluene, Dioxane, THFVery mild, ideal for base-sensitive substrates.[4] Actively promotes transmetalation.[11][12]May be less effective for very electron-rich or sterically hindered aryl chlorides. Must be anhydrous.
KOtBu (Potassium t-butoxide)Toluene, THF (anhydrous)Very strong base, useful for highly unreactive aryl chlorides.Highly sensitive to moisture. Can promote side reactions if not used carefully.

The Role of the Base in the Catalytic Cycle

The base is not a passive spectator; it plays a direct role in the catalytic cycle, primarily in the transmetalation step.

Catalytic_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)-Cl(L2) (Oxidative Addition) Pd0->OxAdd + Ar-Cl Transmetalation Ar-Pd(II)-Ar'(L2) (Transmetalation) OxAdd->Transmetalation + Activated Boronate Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation->Product BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ (Activated 'ate' complex) BoronicAcid->Boronate Boronate->Transmetalation Base Base (e.g., K3PO4) Base->BoronicAcid +

Caption: The base activates the boronic acid for transmetalation.

The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[4] This negatively charged species more readily transfers its organic group (Ar') to the palladium center, displacing the chloride and forming the key Ar-Pd-Ar' intermediate that precedes product formation.[8][16]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride Using K₃PO₄

This protocol provides a robust starting point for the coupling of a generic, unactivated aryl chloride.

Reagents & Equipment:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Argon or Nitrogen)

Procedure:

  • Preparation: In a fume hood, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and dried, finely ground K₃PO₄ (3.0 mmol) to a Schlenk flask containing a magnetic stir bar.

    • Rationale: Adding the solid reagents first under ambient atmosphere is convenient. The K₃PO₄ must be anhydrous to prevent protodeboronation.

  • Inerting the Vessel: Seal the flask with a rubber septum, and connect it to an inert gas manifold. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

    • Rationale: Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the reaction.

  • Catalyst & Solvent Addition: Under a positive pressure of argon, add the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Then, add the anhydrous, degassed toluene (5 mL) via syringe.

    • Rationale: The pre-catalyst (Pd(OAc)₂) and ligand are added last to minimize their exposure to any residual air. The solvent must be degassed to remove dissolved oxygen.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Rationale: Higher temperatures are typically required to facilitate the slow oxidative addition of the C-Cl bond to the palladium center. Vigorous stirring is essential for mixing the heterogeneous components.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC, GC-MS, or LC-MS until the aryl chloride starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Molander, G. A., & Argintaru, O. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2762–2767. [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Kral, M., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(14), 5123-5130. [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. [Link]

  • Procter, D. J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6981-6986. [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Video]. YouTube. [Link]

  • Molander, G. A., & Fumagalli, T. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic letters, 14(12), 3174–3177. [Link]

  • Schmidt, A. F., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organometallics, 40(8), 1103–1114. [Link]

  • Amatore, C., et al. (2006). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 25(20), 4632–4636. [Link]

  • Dent, T. (2020, August 1). Exploring and Quantifying the Caesium Effect I. Compunetics. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Cheong, P. H.-Y., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(34), 13861–13869. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 17(8), 2492-2503. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ito, H., & Yamamoto, Y. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(9), 1377–1387. [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling of Aryl Chlorides in TBAB—Water Mixtures. Retrieved from [Link]

  • Snieckus, V., & Beaulieu, F. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of organic chemistry, 82(11), 5913–5923. [Link]

  • Philipps, A. R., et al. (2021). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 86(17), 11620–11630. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(4-Methoxyphenyl)benzaldehyde and 4-(4-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fine chemical synthesis, substituted biphenyl aldehydes serve as critical building blocks for a variety of complex molecular architectures.[1] The positional isomerism of these compounds can profoundly influence their chemical behavior, leading to divergent reaction pathways and yields. This guide provides an in-depth comparison of the reactivity of two such isomers: 2-(4-Methoxyphenyl)benzaldehyde and 4-(4-Methoxyphenyl)benzaldehyde. By examining their structural, electronic, and steric properties, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for their application in synthesis.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, this compound and 4-(4-Methoxyphenyl)benzaldehyde are structurally similar, both possessing a biphenyl framework with a methoxy and an aldehyde substituent. However, the spatial arrangement of these functional groups dictates their fundamental chemical character.

PropertyThis compound4-(4-Methoxyphenyl)benzaldehyde
Structure this compound4-(4-Methoxyphenyl)benzaldehyde
CAS Number 40690-02-852988-34-8
Molecular Formula C₁₄H₁₂O₂C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol 212.24 g/mol
Appearance SolidSolid
Melting Point Not readily available103-106 °C

The critical distinction lies in the position of the 4-methoxyphenyl group relative to the aldehyde functionality. In the ortho isomer, this compound, the bulky phenyl substituent is adjacent to the aldehyde. In contrast, the para isomer, 4-(4-Methoxyphenyl)benzaldehyde, has this group positioned opposite the aldehyde, minimizing direct steric interactions.

The Decisive Role of Steric Hindrance and Electronic Effects

The reactivity of an aldehyde is primarily governed by the electrophilicity of its carbonyl carbon and the accessibility of this site to nucleophiles. Both steric and electronic effects of the substituents modulate these factors.

The Ortho Isomer: A Sterically Shielded Reaction Center

In this compound, the proximity of the 4-methoxyphenyl group to the aldehyde creates a significant steric shield. This "ortho effect" physically obstructs the trajectory of incoming nucleophiles, thereby increasing the activation energy of addition reactions.[2]

Furthermore, steric repulsion between the ortho substituent and the aldehyde's carbonyl oxygen can force the two phenyl rings to twist out of planarity. This dihedral twist disrupts the π-conjugation across the biphenyl system, which can influence the electronic communication between the methoxy group and the aldehyde.

The Para Isomer: Unhindered and Electronically Influenced

4-(4-Methoxyphenyl)benzaldehyde presents a much more accessible aldehyde group. The para-substitution pattern allows the molecule to adopt a more planar conformation, facilitating effective resonance delocalization. The electron-donating nature of the 4-methoxyphenyl group, enhanced by the methoxy substituent, increases the electron density at the carbonyl carbon. This effect, while deactivating the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde, is predictable and consistent.[3]

G cluster_ortho This compound cluster_para 4-(4-Methoxyphenyl)benzaldehyde ortho_aldehyde CHO ortho_steric Steric Hindrance ortho_ring1 Benzene Ring 1 ortho_ring1->ortho_aldehyde ortho_ring2 4-Methoxyphenyl Ring ortho_ring1->ortho_ring2 para_aldehyde CHO para_access Accessible Site para_ring1 Benzene Ring 1 para_ring1->para_aldehyde para_ring2 4-Methoxyphenyl Ring para_ring1->para_ring2 caption Steric environment of ortho vs. para isomers.

Caption: Steric environment of ortho vs. para isomers.

Comparative Reactivity in Key Transformations

The structural and electronic differences between the two isomers lead to predictable disparities in their reactivity profiles.

Reaction TypeThis compound (Ortho)4-(4-Methoxyphenyl)benzaldehyde (Para)Rationale
Nucleophilic Addition Significantly Lower ReactivityHigher ReactivitySteric hindrance in the ortho isomer impedes nucleophile approach.
Oxidation to Carboxylic Acid Lower ReactivityHigher ReactivityAccess to the aldehyde C-H bond by the oxidant is hindered in the ortho isomer.
Reductive Amination Slower Reaction RateFaster Reaction RateFormation of the iminium intermediate is sterically disfavored for the ortho isomer.
Wittig Reaction Low to Moderate YieldsGood to Excellent YieldsThe bulky Wittig ylide requires unhindered access to the carbonyl carbon.

In reactions where steric bulk around the reaction center is a critical factor, the para isomer will consistently outperform the ortho isomer. For instance, in a study on the oxidation of ortho-substituted benzaldehydes, it was noted that steric hindrance by ortho-substituents plays a significant role in the reaction kinetics.[2] Conversely, while electronic effects do influence reactivity, steric factors are often the dominant determinant in cases of significant ortho-substitution.[4]

Experimental Protocol: A Case Study in Nucleophilic Addition (Grignard Reaction)

To illustrate the practical implications of these differences, we present a generalized protocol for a Grignard reaction. This transformation is highly sensitive to steric hindrance.

Objective: To synthesize the corresponding secondary alcohol via nucleophilic addition of methylmagnesium bromide.

Materials:

  • This compound or 4-(4-Methoxyphenyl)benzaldehyde

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

G start Dissolve Aldehyde in Anhydrous Ether cool Cool to 0°C (Ice Bath) start->cool add_grignard Add MeMgBr Dropwise cool->add_grignard stir Stir at 0°C to RT add_grignard->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Chromatography concentrate->purify end Characterize Product purify->end

Caption: Workflow for a Grignard reaction with the aldehydes.

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the respective aldehyde (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add methylmagnesium bromide (1.1 eq) dropwise via syringe over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC. Self-Validation: The disappearance of the aldehyde spot on the TLC plate indicates reaction completion.

  • Workup: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl. Causality Note: NH₄Cl is a mild acid source that protonates the alkoxide and neutralizes excess Grignard reagent without causing acid-catalyzed side reactions.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Expected Outcome & Analysis:

  • 4-(4-Methoxyphenyl)benzaldehyde: This reaction is expected to proceed smoothly, providing the desired secondary alcohol in high yield. The unhindered nature of the carbonyl allows for efficient attack by the Grignard reagent.

  • This compound: The yield of the corresponding alcohol is anticipated to be significantly lower. The steric bulk of the ortho-substituent will hinder the approach of the methylmagnesium bromide. Competing side reactions, such as enolization or reduction, may become more prevalent. In some cases of severe steric hindrance, the reaction may not proceed at all.[5]

Conclusion

The choice between this compound and 4-(4-Methoxyphenyl)benzaldehyde is not arbitrary but a critical decision dictated by the intended chemical transformation.

  • 4-(4-Methoxyphenyl)benzaldehyde is the isomer of choice for most standard aldehyde reactions, particularly those involving nucleophilic attack at the carbonyl carbon. Its reactivity is predictable and generally leads to higher yields due to the accessibility of the aldehyde group.

  • This compound should be selected when steric hindrance is a desired feature, for example, to direct a reaction to another site on the molecule or to study the effects of steric crowding. Researchers must be prepared for lower reactivity, slower reaction rates, and potentially lower yields when using this isomer in traditional aldehyde chemistry.

By understanding the interplay of steric and electronic effects, chemists can harness the distinct properties of these isomers to achieve their synthetic goals with greater precision and efficiency.

References

  • Schäfer, A., et al. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1021. [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, W., et al. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Organic Letters. [Link]

  • Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 335-340. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. National Institute of Standards and Technology. Retrieved from [Link]

  • Patil, S. A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4044-4048. [Link]

  • Gawande, P. S., et al. (2018). The developing steric hindrance and ortho effect in aromatic amides. ResearchGate. [Link]

  • Kumar, A., et al. (2013). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Journal of Chemical and Pharmaceutical Research, 5(12), 121-125.
  • Bhati, K., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18485. [Link]

  • Sharma, V., et al. (2015). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Journal of the Indian Chemical Society, 92(12), 1955-1964. [Link]

  • Singh, R., et al. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 3(10), 3636-3647.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 2-(4-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-(4-Methoxyphenyl)benzaldehyde, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity profile can directly influence the yield and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, field-proven methodology for the purity determination of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

We will dissect a robust HPLC protocol, explaining the scientific rationale behind each parameter. Furthermore, we will objectively compare this primary method against two powerful alternatives—Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide researchers with a comprehensive framework for selecting the most appropriate analytical tool for their specific needs.

Analyte Profile: Understanding this compound

Before developing any analytical method, a fundamental understanding of the analyte's physicochemical properties is crucial. While extensive public data on this compound is limited, we can infer its behavior from its structural isomers and related compounds, such as 4-methoxybenzaldehyde (anisaldehyde) and 2,4-dimethoxybenzaldehyde.[1][2]

  • Structure: The molecule contains two aromatic rings and an aldehyde functional group. This structure imparts significant UV absorbance, making UV-Vis detection a highly suitable choice for HPLC analysis.

  • Polarity: The presence of the methoxy group and the polar aldehyde group, combined with the non-polar phenyl rings, gives the molecule an intermediate polarity. This makes it an ideal candidate for separation via Reverse-Phase (RP) chromatography, where a non-polar stationary phase is used with a polar mobile phase.

  • Solubility: It is expected to be soluble in common organic solvents like acetonitrile, methanol, and chloroform, facilitating sample preparation.[2] Its water solubility is likely low.[1]

  • Thermal Stability: Aromatic aldehydes are generally stable, but the potential for oxidation of the aldehyde group to a carboxylic acid impurity exists. This is a key impurity to monitor. The compound's estimated melting point is around 124-127°C, suggesting it is a solid at room temperature.[3]

The Primary Method: A Validated RP-HPLC Protocol

RP-HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and adaptability.[4][5] The following method is designed for robust and reproducible quantification of this compound and its potential process-related impurities.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of the this compound sample.

    • Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to achieve a concentration of ~1.0 mg/mL.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions: The causality behind these parameters is critical:

    • Column: A C18 stationary phase is chosen for its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds. The 4.6 mm internal diameter and 150 mm length offer a good balance between resolution and analysis time.

    • Mobile Phase: Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity and stronger elution strength for aromatic compounds. Water serves as the weak solvent. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and produce sharp peaks.

    • Detection Wavelength: The conjugated system of two phenyl rings and a carbonyl group is expected to have a strong UV absorbance maximum (λ_max) around 254 nm to 280 nm. A DAD allows for monitoring across a spectrum to ensure no impurities are missed and to assess peak purity. We will set the primary wavelength at 275 nm for quantification.

    • Column Temperature: Maintaining a constant temperature of 30°C minimizes fluctuations in retention time and improves peak shape.

Table 1: Optimized HPLC Method Parameters

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector DAD/UV at 275 nm
Run Time 22 minutes
Data Analysis and Interpretation

Purity is typically calculated using the area percent method, assuming that all components have a similar response factor at the chosen wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method is self-validating in that system suitability tests (e.g., peak tailing, theoretical plates, and injection precision) must be performed before analysis to ensure the chromatographic system is performing correctly.

Table 2: Illustrative HPLC Purity Data

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.521,5200.08Unknown Impurity 1 (Polar)
28.911,895,60099.71This compound
312.452,1100.11Unknown Impurity 2 (Non-polar)
414.181,8500.10Unknown Impurity 3 (Non-polar)
Workflow Visualization

The entire HPLC process, from sample preparation to data analysis, can be visualized as a linear workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report Method_Selection Start Purity Analysis Required for This compound Q1 Are volatile impurities (e.g., residual solvents) a primary concern? Start->Q1 Q2 Is the analyte thermally stable? Q1->Q2 Yes Q3 Is absolute quantification without a reference standard needed? Q1->Q3 No Q2->Q3 No GC Use GC-FID Q2->GC Yes HPLC Use RP-HPLC (Default Method) Q3->HPLC No qNMR Use qNMR Q3->qNMR Yes Consider_HPLC Consider HPLC for non-volatile impurities GC->Consider_HPLC

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of Ortho-Substituted Biaryls: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge and Significance of Sterically Hindered Biaryls

The biaryl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Within this class of compounds, ortho-substituted biaryls present a unique synthetic challenge due to the steric hindrance around the forming C-C bond. This steric congestion, however, is often the very feature that imparts desirable properties, such as atropisomerism leading to chiral ligands and catalysts, or conformational restriction influencing biological activity. The development of efficient and versatile catalytic systems capable of forging these sterically demanding bonds is therefore a critical endeavor for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the leading catalytic systems for the synthesis of ortho-substituted biaryls. We will move beyond a simple recitation of methods to explain the underlying principles and rationale behind catalyst selection, reaction optimization, and procedural execution. Our focus will be on providing actionable insights and experimental data to empower you to navigate the complexities of synthesizing these valuable molecules.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for constructing biaryl scaffolds. Its success in the synthesis of ortho-substituted biaryls is critically dependent on the choice of the phosphine ligand, which plays a pivotal role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.

The Causality Behind Ligand Selection: Overcoming Steric Repulsion

For the coupling of substrates bearing ortho-substituents, the catalytic cycle can be significantly impeded. The oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination to form the biaryl product are often the rate-limiting steps, exacerbated by steric clash. The rational design of bulky and electron-rich phosphine ligands has been instrumental in overcoming these hurdles.

Bulky ligands promote the formation of monoligated Pd(0) species, which are more reactive in the oxidative addition step compared to their bis-ligated counterparts.[1] Furthermore, the steric bulk on the ligand can facilitate the reductive elimination by creating a sterically crowded metal center, thus favoring the formation of the C-C bond.

Comparative Performance of Leading Phosphine Ligands

The Buchwald-type biaryl phosphine ligands have emerged as the gold standard for challenging Suzuki-Miyaura couplings.[2] Below is a comparative overview of some of the most effective ligands.

LigandStructureKey Features & Applications
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a broad range of aryl chlorides and bromides. The methoxy groups are thought to stabilize the active catalytic species.[1]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylThe increased steric bulk from the isopropyl groups makes it particularly effective for highly hindered substrates, including the synthesis of tetra-ortho-substituted biaryls.[2]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften shows excellent performance in couplings involving heteroaryl substrates and can be effective at lower temperatures.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylOne of the most sterically hindered and active ligands, capable of coupling extremely challenging substrates at low catalyst loadings.

Table 1: Performance Comparison of Buchwald Ligands in Ortho-Substituted Biaryl Synthesis

EntryAryl HalideBoronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-1,3-dimethylbenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄Toluene1001295[2]
22-BromomesityleneMesitylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₃PO₄Toluene/H₂O1001692[1]
31-Bromo-2,6-dimethylnaphthalene2-Methylphenylboronic acid[Pd(cinnamyl)Cl]₂ (0.5) / BrettPhos (1.2)K₃PO₄t-AmylOH1101888[3]
Experimental Protocol: Synthesis of 2,2',6,6'-Tetramethylbiphenyl via Suzuki-Miyaura Coupling

This protocol provides a detailed procedure for a challenging tetra-ortho-substituted biaryl synthesis, illustrating the practical application of a highly active catalyst system.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-bromo-1,3,5-trimethylbenzene, 2,6-dimethylphenylboronic acid, K₃PO₄ in a Schlenk flask B Add Pd(OAc)₂ and XPhos A->B C Evacuate and backfill with Argon (3x) B->C D Add degassed toluene and water C->D E Heat the mixture at 100 °C with vigorous stirring D->E F Monitor reaction progress by TLC/GC-MS E->F G Cool to RT, dilute with EtOAc F->G H Wash with water and brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by column chromatography I->J K K J->K Obtain pure 2,2',6,6'-tetramethylbiphenyl

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of a tetra-ortho-substituted biaryl.

Materials:

  • 2-Bromo-1,3,5-trimethylbenzene (mesityl bromide)

  • 2,6-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Deionized water, degassed

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3,5-trimethylbenzene (1.0 mmol, 1.0 equiv), 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the pure 2,2',6,6'-tetramethylbiphenyl.

II. Buchwald-Hartwig Amination: Forging C-N Bonds in Sterically Congested Environments

The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines, and its development has revolutionized access to this important class of compounds.[4] The synthesis of ortho-substituted anilines, however, presents similar steric challenges to C-C coupling, necessitating the use of specialized catalyst systems.

Catalyst Design for Hindered C-N Coupling

Similar to the Suzuki-Miyaura reaction, bulky, electron-rich phosphine ligands are essential for efficient Buchwald-Hartwig amination of sterically hindered substrates. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the rate-limiting reductive elimination step to form the C-N bond.[3] A variety of ligands have been developed, each with its own advantages for specific substrate classes.[5]

Table 2: Catalyst Performance in the Buchwald-Hartwig Amination of Ortho-Substituted Aryl Halides

EntryAryl HalideAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-N,N-dimethylanilineAnilinePd₂(dba)₃ (1) / BrettPhos (2)NaOt-BuToluene1001291[3]
21-Bromo-2-isopropylbenzeneMorpholinePd(OAc)₂ (2) / RuPhos (4)K₂CO₃Dioxane1001885[6]
32-Bromo-1,3-difluorobenzenePyrrolidine[Pd(cinnamyl)Cl]₂ (1) / AdBrettPhos (2.4)LiHMDSToluene80694[3]

III. N-Heterocyclic Carbenes (NHCs) as Ligands: A Powerful Alternative to Phosphines

N-Heterocyclic carbenes (NHCs) have emerged as a highly effective class of ligands for palladium-catalyzed cross-coupling reactions.[7] They are strong σ-donors, forming stable complexes with palladium, and their steric properties can be readily tuned.

Performance Advantages of NHC Ligands

For the synthesis of ortho-substituted biaryls, sterically demanding NHC ligands can offer superior performance to phosphines in certain cases.[8] Their strong σ-donating ability can facilitate the oxidative addition of challenging substrates like aryl chlorides.[9]

Table 3: Performance of NHC-Palladium Catalysts in Ortho-Substituted Biaryl Synthesis

EntryAryl HalideCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChlorotoluenePhenylboronic acid[Pd(IPr)(cinnamyl)Cl] (2)K₃PO₄Dioxane/H₂O80496[9]
22,6-Dimethylchlorobenzene2,4,6-Trimethylphenylboronic acid[Pd(IPr*OMe)(cinnamyl)Cl] (1.5)K₃PO₄t-AmylOH1102489[10]

IV. Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has gained significant traction as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of one of the coupling partners.[11] For the synthesis of ortho-substituted biaryls, directing group-assisted C-H activation is a common strategy.

Catalytic Systems for Ortho-C-H Arylation

Palladium catalysts are also dominant in this area, often in combination with specialized ligands. The choice of directing group on the arene substrate is crucial for achieving high regioselectivity.

CH_Arylation_Mechanism A Pd(II) Precatalyst B Coordination to Directing Group (DG) A->B Substrate C Ortho C-H Activation (Concerted Metalation-Deprotonation) B->C D Palladacycle Intermediate C->D E Oxidative Addition of Ar'-X D->E Ar'-X F Pd(IV) Intermediate E->F G Reductive Elimination F->G H Ortho-Arylated Product G->H I Pd(II) Catalyst Regeneration G->I I->B Catalytic Cycle

Caption: General catalytic cycle for directed ortho C-H arylation.

Table 4: Examples of Catalytic Systems for Ortho-C-H Arylation

EntrySubstrateArylating AgentCatalyst System (mol%)Additive/LigandSolventTemp (°C)Yield (%)Reference
1Aniline4-IodotoluenePd(OAc)₂ (5)[2,2'-Bipyridin]-6(1H)-one (10)DMA12085 (ortho)[12]
2Pivaloylanilide1-Bromo-2,6-dimethylbenzenePd(OAc)₂ (5)PPh₃ (10)Toluene11078
3Benzoic Acid1-Iodo-2-methylbenzene[RhCp*Cl₂]₂ (2.5)AgSbF₆ (20)DCE10092[13]
Experimental Protocol: Ortho-C-H Arylation of Aniline

This protocol details a procedure for the direct arylation of an unprotected aniline, a challenging transformation that highlights the power of modern catalytic methods.[14][12]

Materials:

  • Aniline

  • 4-Iodofluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • [2,2'-Bipyridin]-6(1H)-one (bipy-6-OH)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, combine Pd(OAc)₂ (0.025 mmol, 5 mol%), [2,2'-bipyridin]-6(1H)-one (0.05 mmol, 10 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with argon three times.

  • Add aniline (0.5 mmol, 1.0 equiv), 4-iodofluorobenzene (0.6 mmol, 1.2 equiv), and anhydrous DMA (2 mL) via syringe.

  • Place the vial in a preheated aluminum block at 120 °C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the ortho-arylated aniline product.

V. Conclusion and Future Outlook

The synthesis of ortho-substituted biaryls has been significantly advanced through the development of sophisticated palladium-based catalysts. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of sterically demanding and electron-rich phosphine ligands, particularly from the Buchwald group, remains the most robust and versatile strategy for a wide range of substrates. N-Heterocyclic carbene ligands offer a powerful alternative, sometimes providing superior reactivity for specific applications.

Direct C-H arylation presents a more sustainable and efficient approach, and while it is a rapidly evolving field, its substrate scope and functional group tolerance can be more limited compared to traditional cross-coupling methods. The choice of the optimal catalytic system will ultimately depend on the specific steric and electronic properties of the substrates, as well as considerations of cost, availability of starting materials, and desired scale.

Future developments in this field will likely focus on the design of even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The continued exploration of non-precious metal catalysts and the expansion of the scope of C-H activation methodologies will undoubtedly open new avenues for the efficient and sustainable synthesis of these important molecular architectures.

References

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  • [Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands]. (2025).
  • Chen, K., Chen, W., Yi, X., Chen, W., Liu, M., & Wu, H. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • O'Brien, C. J., Abbey, E. R., Klenz, T. J., & Colacot, T. J. (2014). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Dalton transactions (Cambridge, England : 2003), 43(42), 16084–16096.
  • [Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides]. (2021). ACS Omega.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide.
  • [Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu.]. (n.d.).
  • [Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions]. (2025).
  • [Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one]. (2022).
  • [Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities]. (2021). Organometallics.
  • [A computational study of phosphine ligand effects in Suzuki-Miyaura coupling]. (2025).
  • [Buchwald–Hartwig amin
  • [Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D]. (2022).
  • [Site‐Selective C−H Arylation of Diverse Arenes Ortho to Small Alkyl Groups]. (n.d.).
  • [Buchwald Ligands]. (n.d.). Sigma-Aldrich.
  • [Rh(III)-Catalyzed N-Nitroso Directed C-H Arylation for Facile Construction of Diverse N-Hetero Biaryl Compounds]. (2020). Molecules.
  • [Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates]. (2025).
  • [Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules]. (n.d.).
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • [Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions]. (2008). Accounts of Chemical Research.
  • [Biaryl Phosphine Ligands in Palladium-Catalyzed Amination]. (n.d.). Topics in Current Chemistry.
  • [The Buchwald–Hartwig Amination After 25 Years]. (n.d.).
  • [Site-Selective C-H Arylation of Diverse Arenes Ortho to Small Alkyl Groups]. (n.d.).
  • [The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series]. (n.d.). Beilstein Journal of Organic Chemistry.
  • [Buchwald Phosphine Ligands]. (n.d.). Merck Millipore.
  • [Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions]. (2021). RSC Advances.
  • [Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand]. (n.d.). Organic Letters.
  • [Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes]. (n.d.). Organic & Biomolecular Chemistry.
  • [Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions]. (n.d.).
  • [Well-defined palladium(0)

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 2-(4-Methoxyphenyl)benzaldehyde

This guide provides comprehensive, step-by-step safety and handling protocols for this compound, tailored for researchers and drug development professionals. Our focus is on proactive risk mitigation and procedural clarity to ensure operational safety and experimental integrity.

Pre-Operational Safety Assessment

Before handling this compound, a thorough understanding of its potential hazards is critical. While specific toxicological data for this compound is limited, its structure—an aromatic aldehyde—necessitates careful handling based on established principles for this chemical class.

Hazard Profile: Based on data for structurally related compounds such as benzaldehyde and other substituted aromatic aldehydes, this compound should be treated as a hazardous substance. The primary risks include:

  • Skin Irritation: Potential to cause skin irritation upon direct contact.

  • Eye Damage: Risk of serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

Engineering Controls: All operations involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure. The fume hood should have a verified face velocity of 80-120 feet per minute (fpm).

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for all procedures.

Protection Area Required PPE Specifications and Rationale
Hand Protection Nitrile GlovesMinimum Thickness: 4 mil. Protocol: Always double-glove. Nitrile provides excellent protection against incidental contact with solid particulates and splashes from common laboratory solvents. For extended handling, consult a glove compatibility chart.
Eye Protection Safety GogglesStandard: ANSI Z87.1 compliant. Protocol: Must be indirectly vented to protect against dust and chemical splashes. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transferring large quantities or working with heated solutions).
Body Protection Flame-Resistant (FR) Laboratory CoatMaterial: Nomex or equivalent. Protocol: Must be fully buttoned with sleeves rolled down. This protects against accidental spills and contact with contaminated surfaces.
Foot Protection Closed-toe ShoesMaterial: Leather or other chemically resistant material. Protocol: Perforated shoes or fabric sneakers are not permitted in the laboratory environment.
Step-by-Step Handling and Operational Workflow

This protocol ensures that this compound is handled in a manner that minimizes dust generation and potential exposure.

Workflow Diagram: From Weighing to Reaction

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don PPE (Double Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood (Check Airflow Monitor) A->B C 3. Weigh Compound (Use Anti-Static Weighing Dish) B->C Begin Work D 4. Add to Solvent (Slowly, to Minimize Dust) C->D E 5. Seal Reaction Vessel D->E F 6. Decontaminate Surfaces (70% Ethanol) E->F Reaction Complete G 7. Dispose of Waste (See Section 5) F->G H 8. Doff PPE (Gloves Last) G->H

Caption: Workflow for handling this compound.

Detailed Protocol:

  • Preparation: Before retrieving the chemical, don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, use an anti-static weighing dish and minimize the transit distance between the balance and the hood.

    • Open the container slowly to avoid creating airborne dust.

    • Use a clean spatula to carefully transfer the desired amount of solid. Avoid tapping or shaking the container.

  • Transfer and Solubilization:

    • Add the weighed solid to the reaction vessel, which should already contain the solvent.

    • Introduce the solid slowly to the solvent to prevent splashing and dust formation.

    • Rinse the weighing dish with a small amount of solvent and add the rinse to the reaction vessel to ensure a complete quantitative transfer.

  • Post-Handling Decontamination:

    • Securely cap the primary chemical container and wipe it down with a damp cloth before returning it to storage.

    • Wipe down the spatula, weighing dish, and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any residual chemical.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency is crucial.

Emergency Response Flowchart

G cluster_spill Solid Spill Response cluster_exposure Personnel Exposure Response Start Emergency Event Spill_Alert Alert Personnel Restrict Area Start->Spill_Alert Spill Exposure_Remove Remove from Contaminated Area Start->Exposure_Remove Exposure Spill_Cover Cover with Absorbent (e.g., Vermiculite) Spill_Alert->Spill_Cover Spill_Collect Collect into Waste Bag (Use non-sparking tools) Spill_Cover->Spill_Collect Spill_Decon Decontaminate Area Spill_Collect->Spill_Decon Exposure_Skin Skin Contact: Rinse with water for 15 min Exposure_Remove->Exposure_Skin Exposure_Eye Eye Contact: Use eyewash for 15 min Exposure_Remove->Exposure_Eye Exposure_Seek Seek Immediate Medical Attention (Bring SDS) Exposure_Skin->Exposure_Seek Exposure_Eye->Exposure_Seek

Caption: Emergency response plan for spills and exposures.

Spill Response (Solid):

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Contain: For a small spill, gently cover the solid with a chemical absorbent like vermiculite or sand to prevent it from becoming airborne.

  • Collect: Carefully sweep the material into a designated chemical waste container. Use non-sparking tools.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound is considered hazardous chemical waste.

Waste Segregation and Disposal:

  • Solid Waste: All contaminated solids, including used gloves, weighing paper, absorbent materials from spills, and empty containers, must be placed in a clearly labeled, sealed hazardous waste bag or container. The label should read: "Hazardous Waste: Solid Organic Waste (this compound)."

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container for non-halogenated organic solvents.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.

References

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